molecular formula C20H22N4O6S B1449780 Febantel-d6 CAS No. 1173021-79-8

Febantel-d6

Cat. No.: B1449780
CAS No.: 1173021-79-8
M. Wt: 452.5 g/mol
InChI Key: HMCCXLBXIJMERM-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Febantel-d6 is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, VETRANAL(TM), analytical standard is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCCXLBXIJMERM-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746813
Record name (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-79-8
Record name (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-79-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Isotopic Purity of Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Critical Parameters for Bioanalytical Quantification

Executive Summary

Febantel-d6 is the stable isotope-labeled internal standard (SIL-IS) used for the precise quantification of Febantel, a pro-drug anthelmintic, in biological matrices. In high-sensitivity LC-MS/MS assays, the isotopic purity of this compound is the single most critical attribute governing assay accuracy.

While chemical purity ensures the absence of structural impurities, isotopic purity defines the absence of unlabeled (d0) or partially labeled (d1–d5) isotopologues. For regulated bioanalysis (GLP/GMP), the industry gold standard for this compound requires


 99.0 atom % D , with a strict limit on the contribution of unlabeled Febantel (d0) to typically < 0.1% .

This guide details the structural basis of this purity, the mechanism of analytical interference, and the protocols required to validate the standard before use.

Part 1: The Chemistry of this compound[1]

To understand the purity requirements, one must understand the labeling architecture. Febantel is a phenylguanidine derivative. The "d6" designation refers to the incorporation of six deuterium atoms.

1.1 Structural Configuration

The deuterium labels are strategically placed on the two methoxy groups of the bis(methoxycarbonyl)guanidine moiety. This position is chosen for metabolic stability, avoiding positions liable to facile Hydrogen-Deuterium exchange (HDX) in aqueous media.

  • Chemical Name:

    
    -{2-[2,3-bis-(methoxy-d3-carbonyl)-guanidino]-5-(phenylthio)-phenyl}-2-methoxyacetamide
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~452.51 g/mol (compared to ~446.48 g/mol for native Febantel)

1.2 Synthetic Logic & Purity Origin

The isotopic purity is determined during the synthetic route. This compound is typically synthesized via the reaction of a phenylguanidine precursor with deuterated methyl chloroformate (


)  or by esterification using deuterated methanol (

)
.

Because the label is introduced via a reagent rather than post-synthetic exchange, the isotopic purity is generally high (


). However, incomplete reaction or contamination with non-deuterated reagents can introduce the critical d0 impurity .

SynthesisWorkflow Precursor Phenylguanidine Precursor Reaction Acylation/Cyclization Reaction Precursor->Reaction Reagent Reagent: Methyl Chloroformate-d3 (>99.5% D) Reagent->Reaction RawProduct Crude this compound Reaction->RawProduct Purification HPLC Purification RawProduct->Purification FinalProduct This compound (>99% Isotopic Purity) Purification->FinalProduct

Figure 1: Synthetic pathway highlighting the introduction of the isotopic label. The purity of the final product is directly dependent on the enrichment of the deuterated reagent.

Part 2: Defining Isotopic Purity vs. Enrichment

In technical specifications, two terms are often confused. As a scientist, you must distinguish between them:

ParameterDefinitionCritical Threshold
Atom % Enrichment The percentage of all hydrogen atoms at the labeled positions that are deuterium.

99.0%
Isotopic Distribution The relative abundance of each isotopologue (d0, d1, d2... d6).d0 < 0.1% (Crucial)

The "d0 Contribution" Problem: The presence of d6 (fully labeled) is desirable. The presence of d5 or d4 is acceptable (they still have a mass shift). However, the presence of d0 (unlabeled Febantel) is fatal to the assay.

If your Internal Standard (IS) contains 1% d0, and you add the IS at a concentration of 100 ng/mL, you are inadvertently adding 1 ng/mL of native Febantel to every sample. This creates a false positive floor, ruining the Lower Limit of Quantitation (LLOQ).

Part 3: Bioanalytical Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA). Perform these checks upon receiving a new lot of this compound.

Protocol A: Isotopic Distribution Analysis (HRMS)

Objective: Determine the exact percentage of d0 impurity.

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Preparation: Dissolve this compound in Methanol to 1 µg/mL.

  • Acquisition: Perform a full scan (MS1) centered on the molecular ion

    
    .
    
    • Febantel-d0 (Native):

      
       ~447.1
      
    • This compound (Standard):

      
       ~453.1
      
  • Calculation:

    
    
    
  • Acceptance Criteria: The calculated % d0 must be

    
     for high-sensitivity assays (sub-ng/mL range).
    
Protocol B: The "Zero Blank" Interference Test

Objective: Verify that the IS working solution does not interfere with the analyte channel in the actual LC-MS/MS method.

  • Preparation: Prepare the IS working solution at the concentration intended for the assay (e.g., 50 ng/mL).

  • Injection: Inject a "Zero Sample" (Matrix + Internal Standard, but NO Analyte).

  • Monitoring: Monitor the transition for the Native Febantel (e.g.,

    
    ).
    
  • Analysis: Any peak detected in the native channel is due to "Cross-talk" (d0 impurity in the IS).

  • Limit: The interference peak area must be

    
     of the LLOQ peak area (per FDA/EMA Bioanalytical Method Validation guidelines).
    

CrossTalk cluster_Channels Mass Spectrometry Channels IS_Sol This compound Solution (Contains 0.5% d0 Impurity) MS_Source LC-MS/MS Ion Source IS_Sol->MS_Source Chan_IS IS Channel (453 -> 223) Detects d6 (Signal OK) MS_Source->Chan_IS Major Ion Chan_Analyte Analyte Channel (447 -> 217) Detects d0 Impurity MS_Source->Chan_Analyte Interference (d0) Result FALSE POSITIVE (Artificial Analyte Signal) Chan_Analyte->Result

Figure 2: The Mechanism of Cross-talk. Even high-purity d6 standards can cause false positives if the d0 impurity is not strictly controlled.

Part 4: Handling and Stability

To maintain isotopic purity, prevent Hydrogen-Deuterium Exchange (HDX) . Although the methyl-carbamate labels on this compound are relatively stable, exposure to extreme pH can catalyze exchange or hydrolysis.

  • Storage: Store neat powder at -20°C, protected from moisture.

  • Solvents: Use non-protic solvents (Acetonitrile, DMSO) for stock solutions where possible.

  • pH Sensitivity: Avoid storing working solutions in highly acidic (

    
    ) or basic (
    
    
    
    ) buffers for extended periods, as this may catalyze hydrolysis of the carbamate ester, leading to loss of the label (and the molecule).
References
  • Witega Laboratorien Berlin-Adlershof GmbH. (n.d.).[1] this compound - Traceable Reference Standard for Residue Analysis. Retrieved from

  • Toronto Research Chemicals. (n.d.).[2] Isotopic Enrichment and Purity Specifications. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Relevant for interference limits). Retrieved from

  • Food and Agriculture Organization (FAO). (1991). Febantel: Residues in Food.[3][4] (Metabolism and Structure context). Retrieved from

Sources

Febantel-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Febantel-d6: Structure, Properties, and Application

Introduction

Febantel is a broad-spectrum anthelmintic agent widely employed in veterinary medicine to treat and control gastrointestinal parasites in livestock and companion animals.[1][2] As a prodrug, Febantel is metabolically converted in vivo to its active benzimidazole counterparts, primarily fenbendazole and oxfendazole.[3] These metabolites exert their anthelmintic effect by disrupting the energy metabolism of parasites.

In the fields of drug development, pharmacokinetics, and regulatory science, the precise quantification of active pharmaceutical ingredients and their metabolites in biological matrices is paramount. This necessitates analytical methods of high accuracy and precision. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and this compound serves this critical role for its non-labeled analogue.[4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, and application of this compound as an internal standard, designed for researchers, analytical scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a deuterium-labeled version of Febantel. The deuterium atoms are strategically placed on the two methoxycarbonyl groups. This labeling results in a molecule that is chemically and physically almost identical to Febantel, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

The key structural difference is the substitution of six hydrogen atoms with six deuterium atoms. This mass increase of approximately 6 Da provides a clear separation from the non-labeled analyte in mass spectrometric analysis, while ensuring nearly identical chromatographic retention times and extraction efficiencies.[5][6]

G cluster_fbt_d6 FBT Febantel FBT_d6_node This compound a N-[2-[(2-Methoxyacetyl)amino]-4-phenylsulfanylphenyl]- b N',N''-bis-(methoxy-D3-carbonyl) guanidine label_FBT Febantel label_FBT_d6 This compound

Caption: Comparative structures of Febantel and this compound.

Physicochemical Data Summary

The properties of this compound are critical for its function as a reference standard. High isotopic and chemical purity are essential for accurate quantification.

PropertyValueSource(s)
Chemical Name N-[2-[(2-Methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N',N''-bis-(methoxy-D₃-carbonyl) guanidine[7]
CAS Number 1173021-79-8[4][7]
Molecular Formula C₂₀H₁₆D₆N₄O₆S[7]
Molecular Weight 452.51 g/mol [7]
Isotopic Purity ≥ 98 atom% D[7]
HPLC Purity > 99.0 %[7]
Appearance White to off-white solid[2]
Storage Conditions 2 - 8 °C[2][7]
Chemical Stability Chemically stable under standard ambient conditions[8]

Mechanism of Action and Metabolic Pathway of Febantel

Understanding the metabolic fate of Febantel is crucial for designing comprehensive pharmacokinetic studies. Febantel itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized within the host animal's body.[9]

  • Cyclization to Fenbendazole (FBZ): The primary metabolic step involves an intramolecular cyclization to form fenbendazole, a potent anthelmintic agent.[3][9]

  • Oxidation to Oxfendazole (OFZ): Fenbendazole and its parent compound can be further oxidized at the sulfur atom to form oxfendazole (fenbendazole sulfoxide), which is also biologically active.[9][10]

The anthelmintic activity of these metabolites stems from their ability to bind to the β-tubulin of parasitic nematodes.[11] This binding disrupts the formation and function of microtubules, which are essential cellular structures for nutrient uptake and other vital processes, ultimately leading to the parasite's death.[10][11]

febantel Febantel (Prodrug) fenbendazole Fenbendazole (Active Metabolite) febantel->fenbendazole In vivo Cyclization oxfendazole Oxfendazole (Active Metabolite) fenbendazole->oxfendazole Oxidation (Reversible) target Parasite β-Tubulin fenbendazole->target Binds to oxfendazole->target Binds to effect Disruption of Microtubules & Parasite Death target->effect Leads to cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with known amount of this compound (IS) sample->spike extract Extraction (Protein Precipitation, LLE) spike->extract lc LC Separation (Co-elution of Analyte & IS) extract->lc ms MS/MS Detection (Separate m/z for Analyte & IS) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Sources

Decoding the Quality of a Crucial Internal Standard: A Technical Guide to the Febantel-d6 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalytical and pharmaceutical research, the reliability of quantitative data is paramount. Stable isotope-labeled internal standards are the bedrock of this reliability, ensuring accuracy and precision in mass spectrometry-based assays.[1][2] Febantel-d6, the deuterated analogue of the anthelmintic drug Febantel, serves as a critical internal standard for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[3] Its Certificate of Analysis (CoA) is not merely a document of compliance but a detailed scientific report that validates its suitability for these demanding applications.

This in-depth technical guide, designed for the discerning scientist, deconstructs the essential components of a this compound Certificate of Analysis. Moving beyond a simple checklist, we will explore the scientific causality behind each analytical test, providing field-proven insights into the interpretation of the data and the validation of the material's integrity.

Foundational Identity and Material Specifications

The CoA begins by unequivocally identifying the material. This section provides the fundamental chemical information that defines this compound.

Table 1: Core Identification of this compound

ParameterSpecificationRationale and Scientific Insight
Product Name This compoundThe "-d6" suffix immediately signifies that the molecule contains six deuterium atoms, distinguishing it from the unlabeled parent compound.
CAS Number 1173021-79-8The Chemical Abstracts Service (CAS) number is a unique numerical identifier, crucial for unambiguous database searches and regulatory submissions. The unlabeled compound has a different CAS number (58306-30-2).
Chemical Name N-[2-[(2-Methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N',N''-bis-(methoxy-D3-carbonyl) guanidineThis IUPAC name precisely describes the molecular structure, critically indicating that the six deuterium atoms are located on the two methoxy-carbonyl groups. This specific placement is vital for its function as an internal standard, as it is less likely to undergo H/D exchange during sample processing compared to other positions.
Molecular Formula C₂₀H₁₆D₆N₄O₆SThe formula confirms the elemental composition, explicitly accounting for the six deuterium (D) atoms replacing hydrogen atoms.
Molecular Weight 452.51 g/mol The increased mass compared to unlabeled Febantel (446.48 g/mol ) is a direct consequence of the six deuterium atoms and is the basis for its differentiation in mass spectrometry.[4]
Appearance White to Off-White SolidA visual inspection provides a preliminary check for gross contamination or degradation.
Solubility Soluble in DMSO, AcetonitrilePractical information for preparing stock solutions. The CoA for unlabeled Febantel often specifies solubility in DMSO at 80 mg/mL.[4]
Storage Conditions Powder -20°C for 3 years; 4°C for 2 years. In solvent -80°C for 6 months; -20°C for 1 month.These recommendations are based on stability studies and are critical for maintaining the integrity of the reference standard over time.[4]

The Twin Pillars of Quality: Purity Assessment

A reliable internal standard must be both chemically and isotopically pure. The CoA for this compound will dedicate significant sections to these two critical aspects.

Chemical Purity: Quantifying the Target Molecule

Chemical purity ensures that the measured response in an analytical instrument corresponds to the compound of interest and not to impurities.

Diagram 1: Workflow for Chemical Purity Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Accurately weigh this compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) prep->dissolve inject Inject sample into HPLC system dissolve->inject separate Separation on a C18 column inject->separate detect UV Detection (e.g., 240 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity as Area % integrate->calculate report Reported Purity on CoA calculate->report cluster_prep Sample Preparation cluster_ms HRMS Analysis cluster_data Data Interpretation prep Prepare dilute solution of this compound infuse Direct infusion or LC-MS prep->infuse ionize Electrospray Ionization (ESI+) infuse->ionize scan Full scan high-resolution mass analysis ionize->scan spectrum Acquire mass spectrum showing isotopologue distribution scan->spectrum calculate Calculate isotopic enrichment from peak intensities spectrum->calculate report Reported Isotopic Purity on CoA calculate->report

Sources

Commercial suppliers of Febantel-d6 for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical requirements for sourcing and utilizing Febantel-d6 (CAS 1173021-79-8) in regulated bioanalytical workflows. Febantel, a pro-benzimidazole anthelmintic, presents unique quantification challenges due to its rapid metabolism into fenbendazole and oxfendazole. While many protocols rely on downstream metabolite isotopologues (e.g., Fenbendazole-d3), accurate pharmacokinetic profiling of the parent prodrug requires the structural fidelity of This compound . This guide provides a vetted supplier landscape, a self-validating LC-MS/MS protocol, and mechanistic insights into the compound's behavior in biological matrices.

Part 1: Technical Profile & Strategic Sourcing

Chemical Identity

This compound is the hexadeuterated isotopologue of Febantel, labeled specifically on the two methoxycarbonyl groups of the guanidine moiety. This positioning ensures the label is retained during the initial ionization but may be lost during specific fragmentation pathways, necessitating careful MRM selection.

  • Chemical Name: N-{2-[2,3-Bis-(methoxy-d3-carbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide[1]

  • Molecular Formula: C₂₀H₁₆D₆N₄O₆S[2]

  • Molecular Weight: 452.51 g/mol (vs. 446.48 g/mol native)[1]

  • Solubility: Soluble in DMSO (up to 55 mg/mL) and Acetonitrile; practically insoluble in water.

Commercial Supplier Landscape

The market for deuterated veterinary standards is niche. The following suppliers have been verified for commercial availability of this compound. WITEGA is identified as a primary manufacturer, with others acting as specialized distributors.

SupplierCatalog No.Pack SizesPurity SpecsNotes
WITEGA Laboratorien BI03110 mg, 100 mg>99% Chemical; >98.9 atom% DPrimary Source. ISO 17034 accredited.[1] Best for GMP work.
HPC Standards 67940210 mg>99% (HPLC)Distributes WITEGA products.[1] Good for EU logistics.
Veeprho DVE001851Custom>98%Useful for bulk custom synthesis requests.[1]
Pharmaffiliates PA STI 089041Custom>98%Alternative source if primary stock is depleted.[1]

Expert Insight: For regulated GLP/GCP studies, prioritize WITEGA due to their ISO 17034 accreditation, which ensures the Certificate of Analysis (CoA) meets regulatory audit standards for reference materials.

Part 2: Bioanalytical Logic & Mechanism

The "Prodrug" Challenge

Febantel is metabolically unstable. Upon administration, it undergoes rapid cyclization to Fenbendazole, which is then oxidized to Oxfendazole.[3]

  • Why this compound? Using a metabolite IS (like Fenbendazole-d3) to quantify the parent Febantel introduces error because the parent and metabolite have different retention times and ionization efficiencies.[1] this compound co-elutes exactly with Febantel, perfectly correcting for matrix suppression and ionization variability at that specific retention time.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic cascade and the structural relationship between the prodrug and its active metabolites.

FebantelMetabolism Febantel Febantel (Prodrug) [Target for this compound] Fenbendazole Fenbendazole (Active Metabolite) Febantel->Fenbendazole Hydrolysis & Cyclization (Rapid in vivo) Oxfendazole Oxfendazole (Sulfoxide) Fenbendazole->Oxfendazole S-Oxidation (CYP450) Oxfendazole->Fenbendazole Reversible Reduction Sulfone Oxfendazole Sulfone (Inactive) Oxfendazole->Sulfone Oxidation

Figure 1: Metabolic biotransformation of Febantel.[1] this compound is required to accurately capture the transient "Prodrug" phase before cyclization.[1]

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for dog or sheep plasma but is adaptable to other matrices. It utilizes Protein Precipitation (PP) for speed and recovery, preferable to Liquid-Liquid Extraction (LLE) which can sometimes degrade unstable prodrugs if pH is not strictly controlled.[1]

Reagent Preparation
  • Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO to yield 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile (ACN).

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (this compound). Vortex gently.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps stabilize Febantel during precipitation.

  • Agitate: Vortex for 1 min at high speed.

  • Separate: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Parameters
  • Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5][6]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B (0-0.5 min) -> 90% B (3.0 min) -> 90% B (4.0 min) -> 10% B (4.1 min).

Mass Spectrometry (MRM) Transitions

The primary transition for native Febantel involves the loss of a methoxy moiety (methanol). For this compound, the label is on the methoxy groups, resulting in a mass shift in the neutral loss.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Febantel (Native) 447.1 [M+H]⁺415.120Quantifier
This compound 453.1 [M+H]⁺418.1*20Internal Standard
Fenbendazole 300.1 [M+H]⁺268.125Metabolite Monitor

*Theoretical transition based on loss of CD₃OH (35 Da) vs CH₃OH (32 Da).[1] Always tune your specific instrument to confirm the optimal product ion.

Workflow Visualization

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add this compound IS (Correction for Matrix Effects) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 12,000g @ 4°C Precip->Centrifuge Injection LC-MS/MS Injection (BEH C18 Column) Centrifuge->Injection Supernatant Dilution Data Quantification (Ratio Native/D6) Injection->Data

Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and precise quantification.

References

  • WITEGA Laboratorien Berlin-Adlershof GmbH. this compound Reference Standard Technical Data Sheet. Retrieved from

  • European Medicines Agency (EMA). Febantel: Summary Report (MRL/206/96-en).[1] Committee for Veterinary Medicinal Products. Retrieved from

  • HPC Standards. D6-Febantel Product Specification. Retrieved from

  • Wang, Y., et al. (2023). "UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma." Frontiers in Veterinary Science. Retrieved from

  • Agilent Technologies. LC/MS/MS Pesticide Multiresidue Analysis using Triggered MRM. Retrieved from

Sources

Metabolic Bioactivation of Febantel: A Technical Guide to the Fenbendazole-Oxfendazole Cascade

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic bioactivation of Febantel, synthesizing mechanistic enzymology, pharmacokinetic disposition, and experimental validation protocols.

Executive Technical Summary

Febantel is a pro-benzimidazole anthelmintic devoid of intrinsic antiparasitic activity. Its therapeutic efficacy is entirely dependent on its in vivo metabolic bioactivation to Fenbendazole (FBZ) and subsequently to Oxfendazole (OFZ) . This conversion is not a linear path but a complex interplay of hydrolytic activation and reversible oxidative metabolism involving the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems.

For drug development professionals, understanding this cascade is critical because Oxfendazole acts as the ultimate embryotoxic agent, while the parent pro-drug (Febantel) remains relatively non-toxic. This guide delineates the precise chemical and enzymatic pathways, providing validated protocols for investigating these mechanisms in vitro and in vivo.

Physicochemical & Structural Basis

Febantel is an open-chain guanidine derivative. Its structural design utilizes a methoxyacetyl group to mask the aniline nitrogen, preventing premature cyclization and improving solubility/absorption profiles compared to the benzimidazoles it generates.

CompoundRoleChemical NatureSolubility (Water)Key Structural Feature
Febantel Pro-drugPhenylguanidineLowMasked aniline (Methoxyacetamide)
Fenbendazole Active Metabolite 1BenzimidazoleVery LowThioether (-S-) bridge
Oxfendazole Active Metabolite 2Benzimidazole SulfoxideLow-ModerateSulfoxide (-SO-) chiral center
Oxfendazole Sulfone Inactive MetaboliteBenzimidazole SulfoneLowSulfone (-SO₂-) bridge

The Metabolic Cascade: Mechanisms & Enzymology

The metabolism of Febantel occurs primarily in the liver (and to a lesser extent in the rumen of ruminants). It follows a bifurcated pathway where cyclization and oxidation compete.

Mechanistic Pathway Diagram

The following graph illustrates the conversion logic, highlighting the reversible nature of the sulfoxidation step which is critical for maintaining plasma levels of the active anthelmintic.

FebantelMetabolism Febantel Febantel (Pro-drug) Febantel_SO Febantel Sulfoxide Febantel->Febantel_SO S-Oxidation (FMO/CYP) Fenbendazole Fenbendazole (FBZ) (Active Thioether) Febantel->Fenbendazole Hydrolysis & Cyclization (Liver Esterases) Oxfendazole Oxfendazole (OFZ) (Active Sulfoxide) Febantel_SO->Oxfendazole Hydrolysis & Cyclization Fenbendazole->Oxfendazole S-Oxidation (FMO / CYP3A) Oxfendazole->Fenbendazole Reduction (Gut Microflora / Cytosolic Reductases) Sulfone Oxfendazole Sulfone (Inactive) Oxfendazole->Sulfone Irreversible Sulfonation (CYP)

Figure 1: The metabolic disposition of Febantel.[1][2][3][4][5][6][7] Solid lines represent the primary activation pathway; dashed lines represent minor secondary pathways.

Enzymatic Specificity & Chirality

The conversion of Fenbendazole to Oxfendazole (Sulfoxidation) is the rate-limiting step for elimination and introduces a chiral center.

  • FMO System: Predominantly generates the (+) enantiomer of Oxfendazole. This is a cytosolic process.

  • CYP450 System: Predominantly generates the (-) enantiomer .[8] CYP3A and CYP2C subfamilies are the major catalysts.

  • Clinical Implication: In ruminants, the (+) enantiomer often predominates in plasma, suggesting FMO dominance. However, suppression of CYP activity (e.g., by co-administration of inhibitors like piperonyl butoxide) can alter the enantiomeric ratio and potentially extend the half-life of the active metabolites.

Experimental Validation Protocols

To study this pathway, researchers must utilize systems that can distinguish between FMO and CYP activity. The following protocol outlines a standard In Vitro Microsomal Stability Assay designed for this specific pathway.

In Vitro Microsomal Incubation Workflow

MicrosomalProtocol Start Liver Microsomes (Sheep/Rat/Dog) PreInc Pre-incubation (5 min, 37°C) +/- Inhibitors Start->PreInc Reaction Initiate Reaction Add NADPH + Febantel (40 µM) PreInc->Reaction Sampling Sampling at t = 0, 5, 15, 30, 60 min Reaction->Sampling Quench Quench Ice-cold Acetonitrile + IS (FBZ-D3) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 2: Step-by-step workflow for in vitro metabolic characterization.

Detailed Protocol Steps
  • Preparation: Thaw liver microsomes on ice. Dilute to 1.0 mg/mL protein concentration in 0.1 M Phosphate Buffer (pH 7.4).

  • Inhibitor Screening (Crucial for Mechanism):

    • Control: Buffer only.

    • FMO Inhibition:[8] Add Methimazole (100 µM) or heat treat microsomes (50°C for 2 min) to thermally inactivate FMOs while sparing CYPs.

    • CYP Inhibition: Add 1-Aminobenzotriazole (ABT) (1 mM) or Piperonyl Butoxide.

  • Initiation: Add Febantel (dissolved in DMSO, final conc <1%) to a final concentration of 40 µM. Initiate metabolic turnover by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Termination: At designated timepoints, transfer aliquots into tubes containing ice-cold acetonitrile spiked with Fenbendazole-D3 (Internal Standard).

  • Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

Pharmacokinetics & Species Disposition

The pharmacokinetics (PK) of Febantel are defined by the "reservoir effect" in ruminants versus the rapid transit in monogastrics.

ParameterRuminants (Sheep/Cattle)Monogastrics (Dog/Rat)Mechanistic Insight
Absorption ModerateRapidRumen acts as a dilution/slow-release reservoir.
Primary Plasma Analyte OxfendazoleFenbendazole / OxfendazoleRapid liver metabolism converts FBZ to OFZ.
Bioavailability High (due to recycling)ModerateEnterohepatic recycling and reversible reduction (OFZ -> FBZ) in the gut prolongs exposure.
Elimination Half-life 10 - 18 hours2 - 6 hoursSlower elimination in ruminants correlates with higher efficacy against parasites.

Key Insight: The interconversion of Fenbendazole and Oxfendazole creates a "dynamic equilibrium." In vivo, the reduction of Oxfendazole back to Fenbendazole occurs largely in the gastrointestinal tract (mediated by gut flora), while oxidation occurs in the liver. This recycling loop significantly extends the duration of antiparasitic activity.

Analytical Quantitation (LC-MS/MS)

For the precise quantification of Febantel and its metabolites, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).[2][4]

MRM Transitions (Example):

  • Febantel: m/z 447.1 → 151.1 (Quantifier)

  • Fenbendazole: m/z 300.1 → 268.1 (Loss of -OCH3)

  • Oxfendazole: m/z 316.1 → 284.1

  • Oxfendazole Sulfone: m/z 332.1 → 300.1

References

  • European Medicines Agency (EMA). "Febantel: Summary Report (1) - Committee for Veterinary Medicinal Products." Europa.eu. 5

  • Virkel, G., et al. "Comparative hepatic and extrahepatic enantioselective sulfoxidation of albendazole and fenbendazole in sheep and cattle." Drug Metabolism and Disposition, 32(5), 536-544.[9] 8

  • Montesissa, C., et al. "Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species."[3] Xenobiotica, 19(1), 97-100. 3[10]

  • Short, C.R., et al. "The oxidative metabolism of fenbendazole: a comparative study." Journal of Veterinary Pharmacology and Therapeutics, 11(1), 50-59. 11[10]

  • Zhang, Y., et al. "UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma."[4] Frontiers in Veterinary Science. 4

Sources

An In-depth Technical Guide to Deuterium Labeling Positions in Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Febantel-d6, a deuterated isotopologue of the broad-spectrum anthelmintic agent, Febantel. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the specific positions of deuterium labeling, the scientific rationale behind this choice, and the methodologies for its synthesis and characterization.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

Febantel is a prodrug that is widely used in veterinary medicine to treat and control gastrointestinal parasites.[1][2] In vivo, it undergoes metabolic cyclization to form fenbendazole and oxfendazole, which are the active anthelmintic compounds.[3][4] The quantitative analysis of Febantel and its metabolites in biological matrices is crucial for pharmacokinetic, metabolic, and residue studies.[5]

Stable isotope-labeled internal standards are indispensable tools in modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[5] Deuterium-labeled compounds, in particular, are frequently employed as internal standards due to their chemical similarity to the analyte of interest, yet distinct mass, allowing for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[6] this compound is utilized as such an internal standard for the quantification of Febantel.[5]

Unveiling the Deuterium Labeling Pattern in this compound

The precise placement of deuterium atoms within a molecule is critical to its function as a reliable internal standard. The commercially available this compound is specifically labeled on the two methoxycarbonyl groups.[7]

The systematic chemical name for this compound is N-[2-[(2-Methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N',N''-bis-(methoxy-D3-carbonyl) guanidine.[7] This nomenclature definitively identifies the location of the six deuterium atoms.

Below is a visual representation of the Febantel and this compound structures.

Caption: Chemical structures of Febantel and this compound.

The Scientific Rationale for the Chosen Labeling Positions

The selection of the two methoxycarbonyl groups for deuterium labeling in this compound is a deliberate and strategic choice rooted in the metabolic fate of the parent drug.

Febantel is a prodrug that undergoes in vivo cyclization to form its active metabolites, fenbendazole and oxfendazole.[1][3] This metabolic transformation involves the cleavage of the methoxyacetyl group and the formation of a benzimidazole ring system.

metabolic_pathway Febantel Febantel Metabolites Fenbendazole & Oxfendazole Febantel->Metabolites Metabolic Cyclization (in vivo)

Caption: Metabolic conversion of Febantel.

By placing the deuterium labels on the methoxycarbonyl groups, which are part of the guanidino moiety that is retained during the cyclization to the active metabolites, the isotopic signature is preserved in the primary metabolic products. This ensures that a deuterated internal standard for the metabolites (e.g., Fenbendazole-d3) can also be used in conjunction with this compound for comprehensive pharmacokinetic studies that monitor both the parent drug and its active forms.[8] Furthermore, the methyl groups of the methoxycarbonyl substituents are generally not susceptible to back-exchange of deuterium for hydrogen under typical physiological or analytical conditions, ensuring the isotopic stability of the standard.

Hypothetical Synthetic Pathway for this compound

The synthesis of this compound would logically involve the use of a deuterated reagent to introduce the labeled methoxycarbonyl groups. A plausible synthetic route would adapt the established synthesis of Febantel, substituting a key reagent with its deuterated counterpart.

A known method for synthesizing Febantel involves the condensation of 2-amino-5-phenylthio-(2-methoxy)acetanilide with N,N'-bis-methoxycarbonyl-S-methylisothiourea.[9] To produce this compound, the latter reagent would be synthesized using deuterated methyl chloroformate or a similar C1 synthon.

synthesis_workflow cluster_reagents Key Reagents cluster_process Synthetic Process reagent1 2-amino-5-phenylthio- (2-methoxy)acetanilide step1 Condensation Reaction reagent1->step1 reagent2 N,N'-bis-(methoxy-d3-carbonyl) -S-methylisothiourea reagent2->step1 step2 Purification step1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis of this compound
  • Synthesis of N,N'-bis-(methoxy-d3-carbonyl)-S-methylisothiourea:

    • S-methylisothiourea is reacted with two equivalents of methyl-d3 chloroformate in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the acylation.

    • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • The product is isolated by extraction and purified by recrystallization or column chromatography.

  • Condensation to form this compound:

    • 2-Amino-5-phenylthio-(2-methoxy)acetanilide is dissolved in a suitable solvent, such as methanol.

    • The synthesized N,N'-bis-(methoxy-d3-carbonyl)-S-methylisothiourea is added to the solution.

    • A catalytic amount of a suitable acid, such as p-toluenesulfonic acid, is added.

    • The reaction mixture is heated under reflux and monitored by TLC.

    • Upon completion, the mixture is cooled, and the precipitated this compound is collected by filtration.

    • The crude product is washed and can be further purified by recrystallization to achieve high purity.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Outcome for this compound
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.The molecular ion peak should be observed at m/z corresponding to the mass of this compound (C20H16D6N4O6S), which is approximately 6 mass units higher than unlabeled Febantel. The isotopic distribution will confirm the presence of six deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium labeling positions.In the 1H NMR spectrum, the signal corresponding to the two methoxycarbonyl protons will be absent or significantly diminished. The 13C NMR spectrum will show the characteristic signals for the Febantel backbone, and the signals for the methoxycarbonyl carbons may show coupling to deuterium. 2H NMR will show a signal corresponding to the deuterium atoms on the methoxycarbonyl groups.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak should be observed, indicating high chemical purity. The retention time will be very similar to that of unlabeled Febantel.
Self-Validating System for Protocol Trustworthiness

Each analytical step serves to validate the previous one. The successful synthesis is first indicated by TLC. The correct mass from MS analysis confirms the incorporation of the deuterium atoms. Finally, NMR spectroscopy provides unequivocal proof of the precise location of the deuterium labels, confirming the regiospecificity of the synthesis. The purity is then quantified by HPLC. This multi-technique approach ensures a high degree of confidence in the final product.

Conclusion

This compound, with its six deuterium atoms strategically placed on the two methoxycarbonyl groups, is a well-designed internal standard for the bioanalysis of Febantel. This labeling pattern ensures isotopic stability and relevance to the metabolic fate of the parent compound. The synthesis and rigorous analytical characterization of this compound are critical to its utility in providing accurate and precise quantitative data in pharmaceutical research and development. This guide provides a foundational understanding of the key technical aspects of this important analytical tool.

References

  • (2023). Deuterated Drugs - Weighty times ahead for the lab?. ResearchGate. [Link]

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). EMA. [Link]

  • This compound | CAS 1173021-79-8. Veeprho. [Link]

  • 41-4-febantel.pdf. (n.d.). [Link]

  • Simultaneous determination of febantel, fenbendazole, oxfendazole and oxfendazole sulfone in livestock by matrix solid phase dispersion extraction technique and HPLC. ResearchGate. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

  • Characterization and toxicity evaluation of degradation products of febantel. ResearchGate. [Link]

  • Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Journal of Food and Drug Analysis. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Meetings/2014/Chris-Prier_MacMillan-Group-Meeting_February-2014.pdf]([Link] Macmillan-Group-Meetings/2014/Chris-Prier_MacMillan-Group-Meeting_February-2014.pdf)

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. NIH. [Link]

  • Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. PubMed. [Link]

  • CN113248445B - Synthesis method of fenbendazole.

Sources

Technical Guide: Mass Shift & Bioanalytical Mechanics of Febantel vs. Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Febantel and its deuterated internal standard, Febantel-d6.[1] Designed for bioanalytical researchers, this document details the molecular physics driving the +6 Da mass shift, the chromatographic deuterium isotope effects, and the critical experimental protocols required to prevent signal cross-talk in quantitative LC-MS/MS assays.

Molecular Mechanics & The Mass Shift

Structural Definition

Febantel is a pro-benzimidazole anthelmintic metabolized in vivo into fenbendazole and oxfendazole.[1][2][3][4] Accurate quantification requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization variability.[1][4]

  • Febantel (Analyte):

    
    [4]
    
    • Monoisotopic Mass: ~446.126 Da[4]

    • Precursor Ion

      
      :  447.1 m/z[4][5]
      
  • This compound (Internal Standard):

    
    
    
    • Label Position: The commercial standard (e.g., Witega, TRC) typically incorporates deuterium into the two methoxy groups attached to the guanidine structure (

      
      ).[4]
      
    • Mass Shift: Each Deuterium (

      
      ) adds approx.[1][4] 1.006 Da over Protium (
      
      
      
      ).[1][4]
    • Total Shift:

      
       Da.[1][4]
      
    • Precursor Ion

      
      :  453.1 m/z[4]
      
The Physics of the Shift

The +6 Da shift is chemically engineered to ensure the Internal Standard (IS) signal falls outside the natural isotopic envelope of the analyte.

  • Carbon-13 Interference: The natural abundance of

    
     creates an M+1 signal (~22% intensity) and an M+2 signal (~2.5% intensity) for Febantel.[1][4]
    
  • The "Safe Zone": An M+6 shift is statistically silent regarding natural isotopic overlap.[1] This allows the Mass Spectrometer (Triple Quadrupole) to isolate the IS precursor without "cross-talk" from the high-concentration analyte.[4]

Quantitative Bioanalysis Strategy (LC-MS/MS)[1][4]

MRM Transition Logic

In Positive Electrospray Ionization (ESI+), Febantel forms a stable protonated precursor.[1][4] The fragmentation pattern usually involves the loss of the methoxyacetyl group or cleavage of the carbamate side chains.

Critical Warning on Label Retention: Because the deuterium labels in this compound are often located on the methoxy groups (


), you must select a product ion that retains  these groups. If your transition involves the neutral loss of the methoxy group (e.g., loss of methanol), the resulting fragment might lose the label, causing the IS to appear at the same mass as the analyte fragment.
Recommended Transitions (Must be experimentally verified via Tuning):
CompoundPrecursor (m/z)Product (m/z)TypeStructural Logic
Febantel 447.1 415.1 QuantifierLoss of Methanol (

, -32 Da) from acetamide side chain.[1][4]
Febantel 447.1 268.1 QualifierCleavage of guanidine core.[1][4]
This compound 453.1 421.1 QuantifierLoss of unlabeled methanol (-32 Da) retains d6 label.[1][4]
This compound 453.1 418.1 AlternateIf labeled methanol (

, -35 Da) is lost.[1][4]

Note: If the transition


 is observed, it indicates the loss of the deuterated side chain. While valid, it is safer to use a transition where the label remains on the charged fragment to maintain mass separation.
Cross-Talk & Blank Verification

Cross-talk occurs when the analyte signal "bleeds" into the IS channel or vice versa.

  • Analyte -> IS Interference: Inject a high concentration of Febantel (Upper Limit of Quantification) without IS. Monitor the 453 channel. Signal should be < 5% of the IS response.

  • IS -> Analyte Interference: Inject the IS alone. Monitor the 447 channel. Signal should be < 20% of the Lower Limit of Quantification (LLOQ).[4]

Chromatographic Isotope Effect[1][6][7][8][9]

Researchers often assume the IS co-elutes perfectly with the analyte. However, deuterated compounds display a Chromatographic Isotope Effect .[1]

  • Mechanism: The

    
     bond is shorter and has a lower molar volume than the 
    
    
    
    bond. This results in slightly lower lipophilicity and weaker interaction with the C18 stationary phase.
  • Observation: this compound will elute slightly earlier (0.05 – 0.2 min) than Febantel.[1][4]

  • Impact: Ensure your integration windows are wide enough to capture both peaks. If the window is too tight based solely on the analyte, the IS peak may be cut off.

Experimental Protocol

Sample Preparation (Plasma/Serum)

This protocol uses Protein Precipitation (PPT) for high throughput.[1][4]

  • Aliquot: Transfer

    
     of plasma into a 1.5 mL centrifuge tube.
    
  • IS Spike: Add

    
     of this compound working solution (
    
    
    
    in Methanol).
  • Precipitation: Add

    
     of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Dilution: Transfer

    
     of supernatant to an autosampler vial and dilute with 
    
    
    
    of water (to match mobile phase initial conditions).
LC-MS/MS Parameters
ParameterSetting
Column C18 (e.g., Waters BEH or Agilent Zorbax),

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate

Gradient 10% B (0-0.5 min)

95% B (3.0 min)

Hold (4.0 min)

Re-equilibrate.[1][4]
Ion Source ESI Positive
Capillary Voltage 3.0 kV
Source Temp

Visualization of Workflows

Diagram 1: Molecular Logic & Mass Shift

This diagram illustrates the relationship between the parent molecule, the deuterated standard, and the fragmentation logic.

MassShiftLogic cluster_0 Mass Spectrometer (Q2 Collision Cell) Febantel Febantel (Analyte) C20H22N4O6S [M+H]+ = 447.1 FragmentA Product Ion (415.1) Loss of CH3OH (-32) Febantel->FragmentA Collision Energy (e.g., 15 eV) FebantelD6 This compound (IS) C20H16D6N4O6S [M+H]+ = 453.1 FragmentB Product Ion (421.1) Loss of CH3OH (-32) Label Retained FebantelD6->FragmentB Preferred Transition (Stable Label) FragmentC Product Ion (418.1) Loss of CD3OH (-35) Label Lost/Partial FebantelD6->FragmentC Risk of Cross-talk (Avoid if possible)

Caption: Logical flow of precursor-to-product ion transitions, highlighting the critical need to select fragments that retain the deuterium label.

Diagram 2: Bioanalytical Workflow

The step-by-step extraction and analysis process.[1][2][4]

Workflow cluster_chrom Chromatographic Isotope Effect Sample Biological Sample (Plasma/Serum) Spike Spike IS (this compound) Sample->Spike Precip Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Precip Centrifuge Centrifugation 14,000g @ 4°C Precip->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS LC->MS d6 elutes ~0.1 min earlier

Caption: End-to-end bioanalytical workflow emphasizing the integration of the Internal Standard before extraction.

References

  • Witega Laboratorien Berlin-Adlershof GmbH. (n.d.).[1][4][6] this compound Reference Standard Data Sheet. Retrieved from [Link]

  • Zhang, Y., et al. (2025).[1][4][5][7][8] "UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma." Journal of Chromatography B. Retrieved from [Link]

  • Klausz, G., et al. (2015).[1][4][5] "Simultaneous determination of praziquantel, pyrantel embonate, febantel and its active metabolites... in dog plasma by LC-MS/MS." Biomedical Chromatography. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and Optimizing Transitions for LC-MS/MS Methods. Retrieved from [Link]

Sources

Technical Guide: Febantel-d6 as an Internal Standard in Quantitative LC-MS/MS Bioanalysis

[1]

Executive Summary

This technical guide details the application of Febantel-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Febantel in complex biological matrices (plasma, milk, tissue). Febantel, a pro-benzimidazole anthelmintic, presents unique analytical challenges due to its rapid metabolism into fenbendazole and oxfendazole, as well as significant susceptibility to matrix-induced ionization suppression in Electrospray Ionization (ESI).[1]

The use of this compound enables Stable Isotope Dilution Assay (SIDA) , the gold standard for correcting signal variability. This guide provides the physicochemical basis, a validated experimental workflow, and the mathematical framework for ensuring data integrity in regulated bioanalysis.

Part 1: The Physicochemical Basis

The Analyte: Febantel

Febantel is a phenylguanidine prodrug.[2] Unlike other benzimidazoles, it possesses an open-chain structure that cyclizes in vivo.[1]

  • Chemical Nature: Lipophilic, weak base.[1]

  • LogP: ~3.8 (High lipophilicity requires organic solvent extraction).[1]

  • pKa: ~5.8 (Ionizes well in acidic mobile phases).[1]

The Internal Standard: this compound

This compound is the isotopologue of Febantel where six hydrogen atoms are replaced by deuterium (

1
  • Label Position: typically on the two methoxy groups (

    
    ), providing a mass shift of +6 Da.[1]
    
  • Co-Elution: The deuterium isotope effect on retention time is negligible in Reverse Phase Liquid Chromatography (RPLC). This compound co-elutes with native Febantel.[1]

  • Mass Resolution: The +6 Da shift prevents "cross-talk" (spectral overlap) between the analyte (

    
    ) and the standard (
    
    
    ) in mass spectrometry.

Part 2: Analytical Challenges & The SIDA Solution

The Problem: Matrix Effects in ESI

In LC-MS/MS, co-eluting matrix components (phospholipids, proteins) compete for charge in the ESI droplet. This results in Ion Suppression (signal loss) or Enhancement (signal gain).[1] Because matrix composition varies between samples (e.g., different fat content in milk), external calibration fails to compensate for these errors.[1]

The Solution: Stable Isotope Dilution Assay (SIDA)

This compound acts as a "mirror" to the analyte.[1] Because it is chemically identical and co-elutes:

  • It experiences the exact same extraction recovery losses.

  • It enters the ion source at the exact same moment.

  • It suffers the exact same degree of ion suppression.[1]

By quantifying the Ratio of Analyte Area to Internal Standard Area, the variations cancel out mathematically.

Visualization: Metabolic Context & Workflow

Febantel is unstable and metabolizes rapidly.[1] The analytical method must stabilize the parent compound immediately.

Febantel_Metabolism_Workflowcluster_analysisAnalytical WindowFebantelFebantel (Pro-drug)Target AnalyteFenbendazoleFenbendazole(Active Metabolite)Febantel->FenbendazoleCyclization(In Vivo/Acidic pH)Feb_d6This compound(Internal Standard)Feb_d6->FebantelCorrects forMatrix EffectsOxfendazoleOxfendazole(Sulfoxide)Fenbendazole->OxfendazoleS-OxidationSulfoneOxfendazole SulfoneOxfendazole->SulfoneOxidation

Figure 1: Metabolic pathway of Febantel showing the critical need to distinguish the parent compound from its cyclized metabolites. This compound specifically corrects the parent signal.

Part 3: Experimental Protocol

Reagents & Preparation
  • Stock Solution: Dissolve this compound in Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile.

  • Extraction Solvent: Acetonitrile with 1% Acetic Acid (to stabilize Febantel and prevent premature cyclization).[1]

Sample Preparation (QuEChERS Modified)

This protocol is optimized for plasma or milk.[1]

  • Aliquot: Transfer 1.0 mL of sample into a 15 mL centrifuge tube.

  • Spike IS (CRITICAL): Add 50 µL of This compound Working Solution before any other step. Vortex for 30s.

    • Why: The IS must equilibrate with the matrix to compensate for extraction efficiency.

  • Extraction: Add 4 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Partition: Add 1g NaCl and 4g MgSO4. Shake for 1 min.

  • Centrifugation: Spin at 4000 x g for 10 min at 4°C.

  • Cleanup (Optional): Transfer supernatant to dSPE tube (PSA/C18) if matrix is fatty.[1]

  • Reconstitution: Evaporate 1 mL of supernatant under Nitrogen. Reconstitute in 0.5 mL Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
    ).[1]
    

MRM Transitions (Example):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Febantel 447.1217.130Quantifier
Febantel 447.1175.145Qualifier
This compound 453.1223.130Internal Standard

Part 4: Data Analysis & Validation

The Calculation Model

Do not use absolute peak areas. Calculate the Area Ratio :

1

Plot

Validation Criteria (Self-Validating System)

To ensure the system is working, monitor these parameters in every run:

  • Retention Time Match: this compound must elute within ±0.05 min of Febantel.

  • IS Area Stability: Plot the absolute peak area of this compound across all samples.

    • Acceptance: Deviation should not exceed ±20% of the mean. A sharp drop indicates severe matrix suppression in that specific sample.[1]

  • Isotopic Contribution: Inject a "Zero Sample" (Matrix + IS only).

    • Check: Ensure there is no signal at the native Febantel mass transition (447.1 > 217.1). This confirms the d6 label is stable and pure.

Matrix Effect Visualization

The following diagram illustrates how SIDA corrects for signal suppression.

Matrix_Effect_Correctioncluster_signalsDetector ResponseSampleBiological Sample(High Matrix Load)SpikeSpike this compoundSample->SpikeESIElectrospray Ionization(Matrix Suppression Occurs)Spike->ESISignal_NativeFebantel Signal(Suppressed by 40%)ESI->Signal_NativeAnalyteSignal_ISThis compound Signal(Suppressed by 40%)ESI->Signal_ISInternal StdResultCalculated Ratio(Suppression Cancels Out)Accurate ResultSignal_Native->ResultSignal_IS->Result

Figure 2: Mechanism of Matrix Effect Correction. Since both analyte and IS suffer identical suppression, the ratio remains constant.

References

  • European Medicines Agency (EMA). (2021).[1] Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals.[1]

  • Danaher, M., et al. (2007).[1] Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. [1]

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]

  • Wieling, J. (2002).[1] LC-MS-MS experiences with internal standards.[1][3] Chromatographia.[1][3][5] (Foundational text on Isotope Dilution principles).

An In-Depth Technical Guide on the Physical and Chemical Stability of Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Labeling in Bioanalytical Assays

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the physical and chemical stability of Febantel-d6. By integrating established principles of pharmaceutical stability testing with insights into the nuances of isotopically labeled compounds, this document aims to equip the reader with the expertise to design and execute robust stability protocols, ensuring the reliability of their bioanalytical results.

Physicochemical Properties of Febantel and the Implications of Deuteration

A thorough understanding of the parent compound, febantel, is the foundation for assessing its deuterated counterpart.

Febantel: A Physicochemical Profile

Febantel is a white to off-white crystalline solid with a melting point in the range of 125-130°C.[4][5][6] It is practically insoluble in water, slightly soluble in anhydrous ethanol, and soluble in acetone and chloroform.[4][6] As a pro-drug, febantel is metabolized in vivo to its active metabolites, fenbendazole and oxfendazole, through cyclization.[7][8] This transformation is a key aspect of its anthelmintic activity against a wide range of gastrointestinal nematodes and cestodes in veterinary medicine.[5][9][10]

PropertyValueSource(s)
Molecular FormulaC₂₀H₂₂N₄O₆S[4][5]
Molecular Weight446.48 g/mol [4][11]
AppearanceWhite to off-white solid[4][5]
Melting Point125-130°C[4][5][6]
SolubilityInsoluble in water[4]
This compound: The Impact of Deuterium Labeling

This compound is synthesized by replacing six hydrogen atoms with deuterium. The position of these labels is critical and should be at sites that are not readily exchangeable to ensure the stability of the isotopic label.[1] The introduction of deuterium results in a slight increase in molecular weight. While the chemical reactivity of this compound is nearly identical to that of febantel, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can subtly influence the rate of chemical reactions, including degradation, although in most stability-indicating scenarios, the overall degradation pathways are expected to remain the same. The physical properties such as melting point, solubility, and chromatographic behavior are generally considered to be very similar to the unlabeled compound.

Assessment of Physical Stability

The physical stability of this compound is crucial for its handling, storage, and use as a reference standard. The primary concern is the potential for polymorphism, where the compound can exist in different crystalline forms with varying physical properties.

Experimental Protocol for Physical Stability Assessment

A comprehensive assessment of physical stability should involve a battery of thermoanalytical and spectroscopic techniques.

2.1.1. X-Ray Powder Diffraction (XRPD)

  • Objective: To identify the crystalline form of this compound and to detect any changes in crystallinity upon storage under different conditions.

  • Methodology:

    • Acquire an initial XRPD pattern of the this compound reference standard at ambient temperature.

    • Store aliquots of the sample under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 1, 3, 6 months), acquire XRPD patterns of the stored samples.

    • Compare the diffraction patterns of the stored samples with the initial pattern to identify any changes in peak positions or the appearance of new peaks, which would indicate a change in the crystalline form.

2.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of this compound and to detect any polymorphic transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point (e.g., 100-150°C).

    • Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak, and the enthalpy of fusion is calculated from the peak area.

    • Analyze samples stored under different conditions to detect any changes in the thermal profile.

2.1.3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of this compound.

  • Methodology:

    • Heat a small, accurately weighed sample of this compound at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • Monitor the change in mass as a function of temperature.

    • The resulting TGA curve provides information on the temperature at which decomposition begins.

2.1.4. Dynamic Vapor Sorption (DVS)

  • Objective: To assess the hygroscopicity of this compound.

  • Methodology:

    • Place a sample of this compound in a DVS instrument.

    • Expose the sample to a programmed range of relative humidity (RH) at a constant temperature.

    • The instrument measures the change in mass as the sample adsorbs or desorbs water vapor.

    • The results indicate the potential for the material to absorb atmospheric moisture, which can impact its physical and chemical stability.

Physical_Stability_Workflow cluster_0 Initial Characterization cluster_1 Stability Storage cluster_2 Time-Point Analysis Febantel-d6_Sample This compound Sample XRPD_Initial XRPD Febantel-d6_Sample->XRPD_Initial DSC_Initial DSC Febantel-d6_Sample->DSC_Initial TGA_Initial TGA Febantel-d6_Sample->TGA_Initial DVS_Initial DVS Febantel-d6_Sample->DVS_Initial Storage_Conditions Storage Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Febantel-d6_Sample->Storage_Conditions Data_Comparison_XRPD Polymorphic Changes? XRPD_Initial->Data_Comparison_XRPD Data_Comparison_DSC Thermal Profile Changes? DSC_Initial->Data_Comparison_DSC XRPD_Time XRPD Storage_Conditions->XRPD_Time DSC_Time DSC Storage_Conditions->DSC_Time XRPD_Time->Data_Comparison_XRPD Compare DSC_Time->Data_Comparison_DSC Compare Stable_XRPD Physically Stable (Crystalline Form) Data_Comparison_XRPD->Stable_XRPD No Unstable_XRPD Physical Instability (Polymorphism) Data_Comparison_XRPD->Unstable_XRPD Yes Stable_DSC Physically Stable (Thermal Properties) Data_Comparison_DSC->Stable_DSC No Unstable_DSC Physical Instability (Degradation/Transition) Data_Comparison_DSC->Unstable_DSC Yes

Caption: Workflow for assessing the physical stability of this compound.

Assessment of Chemical Stability

Chemical stability is evaluated through forced degradation studies, which are designed to intentionally degrade the sample under more severe conditions than those used for accelerated stability testing.[12][13][14] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[14][15]

Forced Degradation (Stress Testing) Protocol

In accordance with ICH guidelines, forced degradation studies should be conducted under a variety of stress conditions.[12][15] A degradation of 5-20% is generally considered optimal for the identification of degradation products.[12][13]

3.1.1. Hydrolytic Degradation

  • Objective: To assess the stability of this compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and alkaline (0.1 N NaOH) media.

    • Incubate the solutions at an elevated temperature (e.g., 70°C) for a defined period (e.g., up to 8 days).[16]

    • At specified time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for analysis.

    • Based on existing data for febantel, significant degradation is anticipated under alkaline conditions.[16]

3.1.2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Incubate the solution at room temperature or slightly elevated temperature for a specified duration.

    • At defined intervals, take samples for analysis.

3.1.3. Photolytic Degradation

  • Objective: To assess the stability of this compound upon exposure to light.

  • Methodology:

    • Expose both the solid this compound powder and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15]

    • A control sample should be protected from light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[16]

    • Analyze the samples after exposure and compare them to the control.

3.1.4. Thermal Degradation

  • Objective: To evaluate the stability of solid this compound at elevated temperatures.

  • Methodology:

    • Place the solid this compound in a controlled temperature chamber (e.g., 70°C) for an extended period (e.g., 8 days).[16]

    • At specified time points, remove samples and prepare solutions for analysis.

Stress ConditionTypical Reagents and ConditionsExpected Outcome for this compound
Acidic Hydrolysis0.1 N HCl, 70°CLikely to be stable[16]
Alkaline Hydrolysis0.1 N NaOH, Room TemperatureProne to degradation[16]
Neutral HydrolysisWater, 70°CPotentially slight degradation
Oxidation3-30% H₂O₂, Room TemperatureLikely to be stable[16]
PhotolysisUV/Visible light (ICH Q1B)Likely to be stable[16]
Thermal (Dry Heat)70°CLikely to be stable[16]
Stability-Indicating Analytical Method

A crucial component of chemical stability assessment is the development and validation of a stability-indicating analytical method, typically a chromatographic technique, that can separate the intact drug from its degradation products.

3.2.1. HPLC-MS/MS Method Development

  • Objective: To develop a sensitive and specific method for the quantification of this compound and the detection of its degradation products.

  • Methodology:

    • Chromatography: A reversed-phase HPLC method is generally suitable. A C18 or C8 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[17] Gradient elution may be necessary to achieve adequate separation of all components.

    • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operated in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for this compound and any identified degradation products.

    • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[18]

Chemical_Stability_Pathway cluster_stress Stress Conditions This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Alkaline Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Light Photolysis This compound->Light Heat Thermal This compound->Heat No_Significant_Degradation Stable Acid->No_Significant_Degradation Degradation_Products Potential Degradation Products Base->Degradation_Products Oxidation->No_Significant_Degradation Light->No_Significant_Degradation Heat->No_Significant_Degradation Analysis HPLC-MS/MS Analysis Degradation_Products->Analysis No_Significant_Degradation->Analysis Structure_Elucidation Structure Elucidation (MS/MS fragmentation) Analysis->Structure_Elucidation Characterize Peaks

Caption: Forced degradation pathway for this compound.

Stability of the Deuterium Label

A unique aspect of stability testing for this compound is ensuring the integrity of the deuterium labels. Loss or exchange of deuterium with protons from the solvent can compromise its function as an internal standard.[1][19]

Protocol for Assessing Label Stability
  • Objective: To confirm that the deuterium labels on this compound do not exchange under analytical and storage conditions.

  • Methodology:

    • Incubate this compound in protic solvents (e.g., water, methanol) under various pH and temperature conditions.

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to precisely measure the mass-to-charge ratio of the molecule.

    • A decrease in the molecular weight would indicate the loss of deuterium atoms.

    • The position of the deuterium labels should be on non-exchangeable carbon atoms, avoiding heteroatoms like oxygen or nitrogen, and carbons adjacent to carbonyl groups where enolization could facilitate exchange.[1]

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for the evaluation of the physical and chemical stability of this compound. While the stability profile of this compound is expected to be largely similar to that of febantel, rigorous experimental verification is paramount. The protocols detailed herein, grounded in established scientific principles and regulatory guidelines, provide a robust framework for generating the necessary data to ensure the integrity of this compound as an internal standard in bioanalytical applications.

Key Recommendations:

  • Comprehensive Characterization: Perform a full physicochemical characterization of each new batch of this compound.

  • Forced Degradation: Conduct thorough forced degradation studies to understand potential degradation pathways and to develop a validated stability-indicating method.

  • Label Integrity: Verify the stability of the deuterium labels under the conditions of use and storage.

  • Long-Term Stability: Establish a long-term stability program under recommended storage conditions to define the re-test period for the reference standard.

By adhering to these principles, researchers can ensure the reliability of their analytical data and contribute to the development of safe and effective pharmaceuticals.

References

  • Febantel Powder - Shreeji Pharma International. (n.d.).
  • Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. (2023). Taylor & Francis Online. Retrieved from [Link]

  • 41-4-febantel.pdf. (n.d.). Retrieved from [Link]

  • Mahajan, S., Jadhav, S., & Sawant, S. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 127.
  • SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF THE VETERINARY MEDICINAL PRODUCT On-Defence Wormer 175 mg/504 mg/525 mg Film-coate. (2021). Retrieved from [Link]

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). EMA. Retrieved from [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. (2023). Frontiers in Veterinary Science. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Retrieved from [Link]

  • Rickard, L. G., Zimmerman, G. L., & Hoberg, E. P. (1984). Efficacy of febantel against naturally acquired gastrointestinal nematodes in calves, and recognition of Oesophagostomum venulosum in Oregon cattle. American journal of veterinary research, 45(11), 2350–2352.
  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). ICH. Retrieved from [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. Retrieved from [Link]

  • Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. (2019). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy. (2023). PubMed. Retrieved from [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. (2023). NIH. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass. Retrieved from [Link]

  • Field efficacy of Febantel, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy. (2023). ResearchGate. Retrieved from [Link]

  • RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Comparison of sample preparation methods for quantification of febantel, an anthelmintic agent, and its metabolites in rockfish (Sebastes schlegeli) muscle using liquid chromatography-tandem mass spectrometry. (2022). Journal of fish pathology. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Retrieved from [Link]

  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2004). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Febantel in Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anthelmintic pro-drug Febantel in plasma. To ensure the highest degree of accuracy and precision, the method employs Febantel-d6, a stable isotope-labeled (SIL) internal standard, which effectively compensates for variability in sample preparation and matrix effects. The protocol outlines a streamlined sample preparation procedure involving protein precipitation (PPT) followed by liquid-liquid extraction (LLE), optimized chromatographic conditions on a C18 reversed-phase column, and precisely defined mass spectrometric parameters for detection in Multiple Reaction Monitoring (MRM) mode. This method is validated according to the principles outlined in regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] It is fit-for-purpose for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in drug development and veterinary medicine.

Introduction and Scientific Rationale

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat and control gastrointestinal parasites in various animal species.[3][4] It functions as a pro-drug, meaning it is metabolically converted in vivo to its active benzimidazole metabolites, primarily fenbendazole and oxfendazole.[4][5][6] The study of Febantel's pharmacokinetics is essential for optimizing dosing regimens and ensuring efficacy and safety.[7]

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and speed.[1][8][9] The core of a robust LC-MS/MS method is the ability to distinguish the analyte from endogenous matrix components and other potential interferences. This is achieved through the combined selectivity of chromatographic separation and mass spectrometric detection using MRM.

The choice of an internal standard (IS) is paramount for a reliable quantitative bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is the ideal choice.[10] Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency and fragmentation behavior. This ensures that any variations during sample extraction, injection, or ionization are mirrored by the IS, allowing for highly accurate and precise correction of the analyte signal.[10] This application note provides a comprehensive protocol grounded in established bioanalytical principles for the reliable quantification of Febantel.

Principle of the Method

The analytical workflow begins with the extraction of Febantel and the this compound internal standard from a plasma matrix. A combination of protein precipitation and liquid-liquid extraction is employed to efficiently remove proteins and other interferences while maximizing analyte recovery.[3][11] The purified extract is then injected into an HPLC or UPLC system.

Chromatographic separation is performed on a C18 reversed-phase column using a gradient elution of acetonitrile and water containing 0.1% formic acid.[11][12] The acidic mobile phase promotes the protonation of the analytes, making them amenable to positive ion electrospray ionization (ESI+). Following ionization, the analytes enter a triple quadrupole mass spectrometer. The instrument is operated in MRM mode, where the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes background noise and allows for sensitive quantification. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and interpolating this ratio against a calibration curve constructed from standards of known concentrations.

Materials and Reagents

  • Standards: Febantel (≥99% purity), this compound (≥98% purity, ≥99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade)

  • Biological Matrix: Drug-free plasma (e.g., K2-EDTA Dog Plasma) from at least six unique sources for selectivity assessment.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates (optional), autosampler vials with inserts, analytical column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Instrumentation and Optimized Conditions

Table 1: Liquid Chromatography Parameters
ParameterCondition
LC System UPLC or equivalent high-performance LC system
Analytical Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient Elution 20% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B
Column Temperature 40 °C
Injection Volume 5 µL
Total Run Time Approximately 5.0 min

Rationale: A C18 column provides excellent retention and separation for moderately nonpolar compounds like Febantel.[11] The use of a gradient elution allows for efficient separation from early-eluting matrix components and ensures a sharp peak shape. Formic acid is added to the mobile phase to improve ionization efficiency in positive ESI mode.

Table 2: Mass Spectrometry Parameters
ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.0 - 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 - 550 °C
Gas Flow Rates Optimized for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Febantel 447.1415.1Optimized (e.g., 15-25 eV)
This compound 453.1421.1Optimized (e.g., 15-25 eV)

Rationale: Positive ESI mode is selected as Febantel contains basic nitrogen atoms that are readily protonated. The MRM transition for Febantel (m/z 447.1 > 415.1) is a known and specific fragmentation.[3][11] For this compound, the precursor ion is shifted by +6 Da due to the deuterium labels. The fragmentation is expected to be analogous, resulting in a product ion also shifted by +6 Da. Collision energies must be empirically optimized for the specific instrument to maximize signal intensity.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Febantel and this compound into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Intermediate Stock Solutions: Prepare intermediate stocks of Febantel (e.g., 100 µg/mL and 10 µg/mL) by serially diluting the primary stock with 50:50 acetonitrile:water.

  • Working Calibration Standard Solutions: Prepare a series of working standard solutions for spiking the calibration curve (e.g., covering a range from 20 to 1200 ng/mL) by further diluting the intermediate stocks with 50:50 acetonitrile:water. This range is based on previously reported methods.[11]

  • Working Internal Standard (IS) Solution (e.g., 200 ng/mL): Dilute the this compound intermediate stock with 50:50 acetonitrile:water to achieve a final concentration that yields a robust signal in the matrix.

Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Curve Standards: Label a set of microcentrifuge tubes for each concentration level (e.g., Blank, LLOQ, CAL 2-8, ULOQ).

  • Spiking: To 95 µL of blank plasma in each tube, add 5 µL of the corresponding working calibration standard solution. For the blank sample, add 5 µL of 50:50 acetonitrile:water. This results in a calibration curve in plasma (e.g., 1, 2, 5, 10, 20, 50, 100, 120 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in bulk at four concentration levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC, ~mid-range), and High QC (HQC, ~80% of ULOQ). Spike large volumes of blank plasma and aliquot for storage at -80°C.

Protocol 3: Plasma Sample Preparation

This protocol combines the speed of protein precipitation with the cleanup efficiency of liquid-liquid extraction.[3][11]

  • Aliquoting: Aliquot 100 µL of study samples, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.

  • IS Addition: Add 10 µL of the working IS solution (e.g., 200 ng/mL this compound) to all tubes except the blank. Vortex for 10 seconds.

  • Protein Precipitation: Add 500 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Carefully transfer the supernatant to a new set of labeled tubes. Add 800 µL of ethyl acetate.

  • Extraction: Vortex for 5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean set of tubes or a 96-well plate. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B). Vortex to dissolve the residue.

  • Final Centrifugation & Injection: Centrifuge one last time at >12,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to autosampler vials and inject into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma add_is 2. Add 10 µL this compound IS plasma->add_is vortex1 Vortex (10s) add_is->vortex1 ppt 3. Add 500 µL Acetonitrile (PPT) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 cent1 4. Centrifuge (12,000g, 10 min) vortex2->cent1 supernatant 5. Transfer Supernatant cent1->supernatant lle 6. Add 800 µL Ethyl Acetate (LLE) supernatant->lle vortex3 Vortex (5 min) lle->vortex3 cent2 7. Centrifuge (12,000g, 10 min) vortex3->cent2 evap 8. Evaporate Organic Layer cent2->evap recon 9. Reconstitute in 100 µL Mobile Phase evap->recon vortex4 Vortex recon->vortex4 cent3 10. Final Centrifuge vortex4->cent3 inject Inject into LC-MS/MS cent3->inject

Caption: Step-by-step workflow for the extraction of Febantel from plasma.

Method Validation Summary

The described method should be fully validated according to current regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[1][2] The validation assesses the performance and reliability of the method.[13]

Table 3: Representative Method Validation Acceptance Criteria & Results
Validation ParameterAcceptance CriteriaTypical Result
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrixPass
Linearity (r²) ≥ 0.99> 0.995
Range e.g., 2 - 120 ng/mL2 - 120 ng/mL[11]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent and reproducible across QC levels> 85%
Matrix Effect IS-normalized matrix factor should meet precision criteriaMinimal effect observed
Stability (Freeze-Thaw) % Bias within ±15% after 3 cyclesStable
Stability (Bench-Top) % Bias within ±15% after ~4 hours at room tempStable

Rationale: Adherence to these validation parameters ensures that the analytical method is reliable, reproducible, and fit for its intended purpose of quantifying Febantel in biological samples for regulatory submissions.[1][2] The accuracy and precision criteria are standard for bioanalytical assays.

Conclusion and Broader Implications

The LC-MS/MS method presented here provides a robust, sensitive, and specific tool for the quantification of Febantel in plasma. The strategic use of a stable isotope-labeled internal standard, this compound, is critical to achieving the high level of data quality required for pharmacokinetic and bioequivalence studies. The sample preparation protocol is efficient and effective at removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This well-validated method is ideally suited for researchers, scientists, and drug development professionals who require reliable bioanalytical data to advance veterinary drug products through the development pipeline. Furthermore, this method can be readily adapted to include the simultaneous quantification of Febantel's active metabolites, fenbendazole and oxfendazole, providing a more complete pharmacokinetic profile from a single analysis.[9]

Overall_Workflow cluster_workflow High-Level Analytical Workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Protocol 3) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration & Ratio Calc.) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification reporting Final Report Generation quantification->reporting

Caption: Overview of the complete bioanalytical process for Febantel.

References

  • UBB. (2021, January 14). LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETI. Retrieved from [Link]

  • MDPI. (2024, May 22). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, October 30). Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats. Retrieved from [Link]

  • ResearchGate. (2021, August 7). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]

  • ResearchGate. (2013, August 10). (PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, February 13). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]

  • Journal of Food and Drug Analysis. Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Retrieved from [Link]

  • KoreaScience. Comparison of sample preparation methods for quantification of febantel, an anthelmintic agent, and its metabolites in rockfish (Sebastes schlegeli) muscle using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Frontiers. (2021, February 12). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Retrieved from [Link]

  • PubMed. (1987, March). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. Retrieved from [Link]

  • European Medicines Agency (EMA). (1997, June). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - FEBANTEL SUMMARY REPORT (3). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). 41-4-febantel.pdf. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals - Pharmacology. Retrieved from [Link]

  • KCAS Bio. (2024, January 22). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Febantel Residues in Bovine Milk Using a Stable Isotope Dilution Assay with LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1.1. Significance: Febantel is a broad-spectrum anthelmintic pro-benzimidazole drug widely used in veterinary medicine to treat parasitic infections in livestock, including dairy cattle.[1][2] After administration, Febantel is metabolized into fenbendazole and oxfendazole, which also possess anthelmintic properties. The potential for these residues to persist in milk raises public health concerns, including the risk of allergic reactions and the development of antimicrobial resistance.[3][4] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for the sum of these metabolites in milk to ensure consumer safety.[5] This necessitates the use of highly sensitive, selective, and robust analytical methods for routine monitoring.

1.2. Analytical Approach: This application note details a definitive method for the quantification of Febantel in bovine milk. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][6][7] The cornerstone of this method is the use of a stable isotope-labeled internal standard, Febantel-d6.

1.3. The Role of this compound: The incorporation of this compound is critical for achieving the highest level of accuracy and precision.[8] As a deuterated analogue of the target analyte, this compound exhibits nearly identical chemical and physical properties, including extraction efficiency, chromatographic retention time, and ionization response.[8] Its key distinction is its higher mass. By spiking the sample with a known concentration of this compound at the very beginning of the workflow, it effectively co-extracts with the native Febantel. Any analyte loss during the multi-step sample preparation or variations in instrument response (matrix effects) will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the native analyte's signal to that of the stable isotope, thereby nullifying these potential sources of error and ensuring a self-validating and trustworthy system.[8]

Principle of the Analytical Workflow

The overall methodology is a streamlined process designed for high-throughput laboratories. It begins with the liberation of Febantel from the complex milk matrix, followed by purification to remove interfering components, and concludes with highly selective instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Milk Sample Aliquot Spike 2. Spike with this compound IS Sample->Spike Add IS Extract 3. Acetonitrile Extraction & Protein Precipitation Spike->Extract Vortex Partition 4. Salt-out Partitioning (MgSO4, NaCl) Extract->Partition Centrifuge Cleanup 5. Dispersive SPE Cleanup (dSPE) Partition->Cleanup Transfer Supernatant Final 6. Evaporation & Reconstitution Cleanup->Final Centrifuge LC 7. UHPLC Separation (C18 Column) Final->LC Inject MS 8. MS/MS Detection (MRM Mode) LC->MS Quant 9. Quantification via Area Ratio (Analyte/IS) MS->Quant Report 10. Final Report (µg/kg) Quant->Report

Figure 1: Overall analytical workflow from sample receipt to final reporting.

Materials, Reagents, and Instrumentation

3.1 Reagents and Standards

  • Standards: Febantel (≥98% purity), this compound (isotopic purity ≥99%).[8][9]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Ultrapure Water (>18 MΩ·cm).

  • Acids: Formic Acid (LC-MS Grade, ~98%).

  • Salts & Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. All reagents should be of analytical or LC-MS grade.

3.2 Equipment and Consumables

  • UHPLC-MS/MS System: A system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge capable of >4000 x g, nitrogen evaporator, calibrated micropipettes.

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters.

3.3 Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Febantel and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Spiking Solution (IS) (1 µg/mL): Prepare an intermediate solution of this compound by diluting the primary stock solution in methanol.

  • Calibration Standards: Prepare a series of mixed working standard solutions by serially diluting the Febantel primary stock solution with methanol. These will be used to spike blank milk matrix extracts to construct the matrix-matched calibration curve.

Detailed Sample Preparation Protocol: Modified QuEChERS

This protocol is optimized for the complex milk matrix, ensuring effective protein precipitation and removal of lipids and other interferences.

4.1 Extraction and Partitioning

  • Aliquoting: Transfer 10.0 g (± 0.1 g) of refrigerated, homogenized milk into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with 100 µL of the 1 µg/mL this compound internal standard (IS) solution. This yields a concentration of 10 µg/kg in the sample. Allow it to equilibrate for 15 minutes.

  • Protein Precipitation & Extraction: Add 10 mL of acetonitrile. Cap the tube tightly and vortex vigorously for 2 minutes to ensure complete protein precipitation and initial extraction of the analyte.[1][10]

  • Phase Separation: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1][11]

    • Scientist's Note: MgSO₄ acts as a drying agent, absorbing water and promoting the partitioning of acetonitrile from the aqueous phase. NaCl enhances this "salting-out" effect, driving the polar analytes into the organic layer and improving recovery.

  • Centrifugation: Immediately vortex for 1 minute to prevent the salts from clumping, then centrifuge at 4000 x g for 5 minutes at 4°C. Three distinct layers should form: a bottom solid layer (precipitated protein and salts), a middle aqueous layer, and an upper acetonitrile layer containing the analytes.

4.2 Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Aliquot Transfer: Carefully transfer a 4 mL aliquot of the upper acetonitrile supernatant into a 15 mL centrifuge tube containing the dSPE sorbents.

  • dSPE Sorbents: The tube should contain 600 mg MgSO₄, 200 mg PSA, and 200 mg C18.

    • Scientist's Note: This combination of sorbents provides comprehensive cleanup. MgSO₄ removes residual water. PSA, a weak anion exchanger, effectively removes polar interferences like fatty acids and sugars. C18 is a non-polar sorbent that removes lipids and other non-polar matrix components.[1]

  • Cleanup & Centrifugation: Cap the tube, vortex for 30 seconds, and then centrifuge at 10,000 x g for 5 minutes.

4.3 Final Eluent Preparation

  • Evaporation: Transfer 1 mL of the final, cleaned supernatant to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitution: Reconstitute the dried extract in 0.5 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a clean autosampler vial for analysis.

G start 10g Milk in 50mL Tube spike Spike 100µL this compound IS start->spike add_acn Add 10mL Acetonitrile spike->add_acn vortex1 Vortex 2 min add_acn->vortex1 add_salts Add 4g MgSO4 + 1g NaCl vortex1->add_salts vortex2 Vortex 1 min add_salts->vortex2 centrifuge1 Centrifuge (4000g, 5 min) vortex2->centrifuge1 transfer_supernatant Transfer 4mL Supernatant to dSPE Tube centrifuge1->transfer_supernatant dspe_tube dSPE Tube: 600mg MgSO4 200mg PSA 200mg C18 transfer_supernatant->dspe_tube vortex3 Vortex 30 sec dspe_tube->vortex3 centrifuge2 Centrifuge (10,000g, 5 min) vortex3->centrifuge2 transfer_final Transfer 1mL Clean Extract centrifuge2->transfer_final evaporate Evaporate to Dryness (N2) transfer_final->evaporate reconstitute Reconstitute in 0.5mL Mobile Phase evaporate->reconstitute filter Filter (0.22µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject

Figure 2: Detailed step-by-step sample preparation workflow.

UHPLC-MS/MS Instrumental Analysis

5.1 Liquid Chromatography (LC) Conditions The chromatographic conditions are designed to provide a sharp, symmetrical peak for Febantel, well-separated from any potential matrix interferences.

Parameter Setting
LC Column Acquity HSS T3 (C18), 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

| Gradient | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |

Scientist's Note: The acidic mobile phase (0.1% Formic Acid) is crucial for promoting protonation of the Febantel molecule, which is a prerequisite for efficient positive mode electrospray ionization (ESI+).[2]

5.2 Mass Spectrometry (MS/MS) Conditions Analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[2][12] Two transitions are monitored for each compound—a quantifier for concentration measurement and a qualifier for identity confirmation.

AnalytePrecursor Ion([M+H]⁺, m/z)Product Ion(m/z)Ion TypeCollision Energy(eV)
Febantel 447.2310.1Quantifier20
447.2148.1Qualifier25
This compound 453.2316.1Quantifier20
453.2154.1Qualifier25

Instrument Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

Method Validation, Data Analysis, and QC

6.1 Validation: The method must be validated according to established guidelines (e.g., Codex Alimentarius, VICH) to ensure its performance is fit for purpose.[13][14][15] Key parameters include:

  • Selectivity: Analysis of at least 10 blank milk samples to ensure no interferences at the retention time of Febantel.

  • Linearity: A matrix-matched calibration curve should be constructed (e.g., 1-50 µg/kg) with a correlation coefficient (r²) > 0.99.[2][12]

  • Accuracy & Precision: Determined by analyzing spiked blank samples at low, medium, and high concentrations (e.g., 5, 10, and 25 µg/kg) in replicates (n=6). Accuracy should be within 80-120% and precision (RSD) should be <15%.[2][12][16]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

6.2 Data Analysis and Quantification

  • Calibration Curve: Plot the ratio of the peak area of Febantel to the peak area of this compound against the concentration of Febantel for each calibration standard.

  • Calculation: The concentration of Febantel in the milk sample is calculated by the instrument software using the linear regression equation derived from the calibration curve. The final concentration is reported in µg/kg.

6.3 Quality Control (QC) For each batch of samples, include a blank milk sample, a zero sample (blank milk spiked with IS only), and at least two spiked QC samples at different concentrations to monitor method performance and ensure the validity of the results.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative determination of Febantel residues in bovine milk. The combination of an efficient modified QuEChERS sample preparation method with the precision of a stable isotope dilution assay and the sensitivity of UHPLC-MS/MS analysis creates a self-validating system. This method is highly reliable for regulatory monitoring and ensures the safety of dairy products for consumers.

References

  • MDPI. (n.d.). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Milk Multi-residue Screening LC-MS-MS Method. Available from: [Link]

  • Zhang, Y., et al. (2023). Analysis, Occurrence and Exposure Evaluation of Antibiotic and Anthelmintic Residues in Whole Cow Milk from China. PubMed Central. Available from: [Link]

  • Li, Y., et al. (2022). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. National Institutes of Health. Available from: [Link]

  • Amchro. (n.d.). A Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. Available from: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Available from: [Link]

  • Brill. (n.d.). Validation and harmonization of analytical methods for residue detection at the international level. Available from: [Link]

  • Agilent Technologies. (2018). Multiclass residue screening of 217 veterinary drugs in milk and milk powder. Available from: [Link]

  • FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Available from: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Available from: [Link]

  • IOSR Journal. (n.d.). Fenominal method for determination of betalactums in milk using mass spectrometry. Available from: [Link]

  • ResearchGate. (2022). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Available from: [Link]

  • Frontiers. (2022). Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry. Available from: [Link]

  • National Institute of Health Sciences, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available from: [Link]

  • Government of South Korea. (n.d.). Standards of the Maximum Residue Limits and Prohibited compounds in Livestock Products. Available from: [Link]

  • ResearchGate. (n.d.). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) method for extraction. Available from: [Link]

  • ResearchGate. (2024). (PDF) Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). APPENDIX III: PROPOSED DRAFT MAXIMUM RESIDUE LIMITS FOR VETERINARY DRUGS ADVANCED TO STEP 5/8. Available from: [Link]

  • National Institutes of Health. (2023). Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies. Available from: [Link]

  • Obrnuta faza. (n.d.). Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. Available from: [Link]

  • SciELO. (n.d.). Determination of Antibiotics Residues in Milk Using a QuEChERS Method Using Full Factorial Design and Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Genemedi. (2021). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Available from: [Link]

  • National Pharmaceutical Regulatory Agency, Malaysia. (n.d.). APPENDIX 11: ALLOWABLE MAXIMUM RESIDUAL LIMIT (MRL). Available from: [Link]

Sources

Bioequivalence study of Febantel formulations using Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioequivalence Profiling of Febantel Formulations Using Febantel-d6 Internal Standards

Executive Summary

This application note details the bioanalytical strategy for establishing the bioequivalence (BE) of Febantel (FBT) formulations—a critical anthelmintic pro-drug used in veterinary medicine. Because Febantel undergoes rapid hepatic metabolism into Fenbendazole (FEN) and Oxfendazole (OXF), accurate quantification of the parent compound requires rigorous stabilization and precision.

This protocol utilizes This compound as a stable isotope-labeled internal standard (SIL-IS).[1] Unlike structural analogs, this compound provides identical physicochemical behavior (retention time, extraction efficiency, and ionization response) to the analyte, thereby correcting for matrix effects and ionization suppression inherent in complex plasma matrices.[1]

Scientific Context & Mechanism

The Pro-Drug Challenge

Febantel is a phenylguanidine pro-drug.[1] Upon oral administration, it is rapidly absorbed and metabolized.[1][2]

  • Metabolic Instability: Febantel hydrolyzes and cyclizes to Fenbendazole (active), which is further oxidized to Oxfendazole.[1][3]

  • Bioanalytical Implication: The parent compound (Febantel) has a short half-life (

    
    ).[1] To capture the 
    
    
    
    and
    
    
    accurately for BE assessment, the sample preparation must prevent ex-vivo degradation, and the analytical method must separate the parent from its high-concentration metabolites.[1]
Why this compound?

In LC-MS/MS, "matrix effects" (co-eluting phospholipids/salts) can suppress ionization.[1]

  • Analog IS (e.g., Mebendazole): May elute at a different time than Febantel, meaning it experiences different suppression than the analyte.[1]

  • This compound (SIL-IS): Co-elutes with Febantel.[1] Any suppression affecting Febantel affects this compound equally.[1] The ratio of Area

    
    /Area
    
    
    
    remains constant, ensuring accuracy.

Visualizing the Workflow

The following diagram outlines the bioanalytical lifecycle for a Febantel BE study, from blood collection to pharmacokinetic (PK) analysis.

Febantel_BE_Workflow cluster_0 Clinical Phase (In-Life) cluster_1 Bioanalytical Phase cluster_2 Data Analysis Dosing Oral Administration (Test vs Ref) Sampling Blood Collection (K2EDTA Tubes) Dosing->Sampling Stabilization Immediate Centrifugation & Freezing (-80°C) Sampling->Stabilization Thawing Sample Thaw + Spike this compound Stabilization->Thawing Extraction Liquid-Liquid Extraction (Ethyl Acetate) Thawing->Extraction LCMS UPLC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant Quantification (Ratio: Analyte/IS) LCMS->Quant PK PK Parameters (Cmax, AUC, Tmax) Quant->PK Stats BE Assessment (90% CI: 80-125%) PK->Stats

Figure 1: End-to-end workflow for Febantel Bioequivalence Study.[1][4]

Detailed Experimental Protocol

Materials & Reagents
  • Analyte: Febantel Reference Standard (Purity >99%).[1][5][6]

  • Internal Standard: this compound (Isotopic purity >99%).[1]

  • Matrix: Canine Plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate.[1]

Stock Solution Preparation
  • Febantel Stock: Dissolve 10 mg Febantel in 10 mL DMSO/Methanol (1:1). Final conc: 1.0 mg/mL.[1]

  • This compound Stock: Dissolve 1 mg this compound in 10 mL Methanol. Final conc: 100 µg/mL.[1][7]

  • Working IS Solution: Dilute d6 stock to ~500 ng/mL in 50% ACN.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.[1]

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Spike: Add 20 µL of Working IS Solution (this compound). Vortex 10 sec.

  • Buffer: Add 200 µL Ammonium Acetate (10 mM, pH 9.0) to alkalize (Febantel is basic; high pH suppresses ionization, driving it into the organic phase).[1]

  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 5 mins.[1]

  • Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Evaporation: Transfer 1.2 mL of supernatant to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute residue in 200 µL Mobile Phase (ACN:Water 50:50 + 0.1% FA).

LC-MS/MS Conditions
ParameterSettingNote
System UPLC coupled with Triple Quadrupole MSHigh sensitivity required.
Column C18 (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)Standard reverse phase.[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for [M+H]+.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1]
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: linear to 90% B; 3.0-4.0 min: Hold 90% B.Rapid elution to minimize run time.
Flow Rate 0.4 mL/min
Ionization ESI Positive (+)Febantel protonates easily.[1]

MRM Transitions (Mass Spectrometry):

CompoundPrecursor (m/z)Product (m/z)Role
Febantel 447.2 [M+H]+177.1 (Quant) / 389.1 (Qual)Analyte
This compound 453.2 [M+H]+177.1 (Quant) / 389.1 (Qual)Internal Standard

Note: The +6 Da shift is maintained in the precursor. Optimizing collision energy (CE) for the d6 isotope is critical, though it typically mirrors the parent.

Bioequivalence Study Design (VICH GL52 Compliance)

To satisfy regulatory requirements (FDA/EMA), the study must follow VICH GL52 guidelines for blood level bioequivalence.[1]

Study Architecture
  • Design: Randomized, two-period, two-sequence crossover design.

  • Subjects: Healthy Canines (n=12 to 24, depending on power analysis).

  • Washout: Minimum 14 days (Febantel metabolites have long tissue residency; washout ensures 1]

Dosing & Sampling
  • Dose: Highest labeled dose (e.g., 15 mg/kg for combination products).

  • Fasting: Overnight fast required unless the drug is labeled "with food."

  • Sampling Points:

    • Pre-dose (0 h).[1]

    • Absorption phase: 0.25, 0.5, 1.0, 1.5, 2.0 h.[1]

    • Peak/Elimination: 3, 4, 6, 8, 12, 24, 36, 48 h.[1]

    • Note: Febantel

      
       is typically 1-2 hours.[1]
      
Metabolic Pathway Visualization

Understanding the analyte relationship is vital.[1] While we quantify Febantel, the active metabolites Fenbendazole and Oxfendazole are often secondary endpoints.[1]

Febantel_Metabolism Febantel Febantel (Prodrug) [Target Analyte] Fenbendazole Fenbendazole (Active Metabolite) Febantel->Fenbendazole Cyclization (Liver) Oxfendazole Oxfendazole (Active Metabolite) Fenbendazole->Oxfendazole S-Oxidation (CYP450) Oxfendazole->Fenbendazole Reversible Reduction Sulfone Fenbendazole Sulfone (Inactive) Oxfendazole->Sulfone Oxidation

Figure 2: Metabolic cascade of Febantel.[1] The reversible reduction between Fenbendazole and Oxfendazole complicates PK modeling.

Data Analysis & Acceptance Criteria

Pharmacokinetic Parameters

Using non-compartmental analysis (NCA) (e.g., WinNonlin or Phoenix):

  • 
    :  Maximum observed plasma concentration.[1]
    
  • 
    :  Area under the curve from time zero to last measurable concentration.[1]
    
  • 
    :  Area under the curve extrapolated to infinity.[1]
    
Bioequivalence Statistics
  • Log-Transformation:

    
     and 
    
    
    
    data are ln-transformed.[1]
  • ANOVA: Analysis of Variance for Sequence, Subject(Sequence), Period, and Formulation.[1]

  • Confidence Intervals: The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) must fall within 80.00% – 125.00% .

Troubleshooting & Best Practices

  • Chiral Inversion: Febantel is achiral, but its metabolite Oxfendazole is chiral.[1] If the study mandate expands to metabolites, chiral chromatography may be required.[1]

  • IS Interference: Ensure this compound does not contain >0.5% unlabeled Febantel, otherwise, the IS will contribute to the analyte signal (Crosstalk).

  • Stability: Febantel is sensitive to hydrolysis.[1] Keep all plasma samples on ice during processing and process within 2 hours of thawing.

References

  • FDA Center for Veterinary Medicine. (2016).[1] CVM GFI #224 (VICH GL52) Bioequivalence: Blood Level Bioequivalence Study.[1][8] U.S. Food and Drug Administration.[1][9] Link

  • European Medicines Agency (EMA). (2015).[1] VICH GL52: Bioequivalence: blood level bioequivalence study.[1][8][10]Link[1]

  • Wu, Y., et al. (2025).[1][11] UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Journal of Chromatography B. (Contextual citation for method parameters). Link

  • Witega Laboratorien. (n.d.). This compound Reference Standard Data Sheet.[1][6] (Source for molecular weight and isotope confirmation). Link

Sources

Application Note: High-Fidelity Quantification of Febantel Residues Using Febantel-d6 Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and veterinary pharmacologists. It addresses the specific challenges of quantifying Febantel —a labile pro-drug—using its deuterated internal standard, Febantel-d6 .

Introduction & Scientific Rationale

Febantel is a pro-benzimidazole anthelmintic widely used in livestock.[1][2] Unlike typical stable analytes, Febantel presents a unique analytical challenge: it is a pro-drug that rapidly metabolizes and chemically degrades into Fenbendazole (and subsequently Oxfendazole) under acidic conditions.

Regulatory bodies (EU, FDA, Codex) often define the "marker residue" as the sum of Fenbendazole, Oxfendazole, and Oxfendazole Sulfone. However, quantifying the parent Febantel is critical for:

  • Pharmacokinetic Studies: Determining absorption rates prior to hepatic metabolism.

  • Residue Surveillance: Confirming recent administration or illegal use in non-approved species.

  • Stability Monitoring: Verifying formulation integrity.

Why this compound? External calibration fails to account for the rapid degradation of Febantel during sample preparation. This compound (typically deuterated on the phenyl ring) is the only robust tool to correct for:

  • Matrix Suppression: Co-eluting phospholipids in liver/plasma that suppress ionization.

  • Extraction Losses: Incomplete recovery from fatty tissues.

  • In-Process Degradation: If this compound degrades to Fenbendazole-d6 during extraction, the ratio of Analyte/IS remains constant, preserving quantitative accuracy (assuming the degradation rate is identical).

Chemical & Metabolic Context

Understanding the instability of Febantel is prerequisite to successful extraction.

Metabolic & Degradation Pathway

Febantel undergoes cyclization to Fenbendazole.[1][3] This reaction is catalyzed by low pH (acidic environments) and liver enzymes.

FebantelMetabolism Febantel Febantel (Pro-drug) [Parent] Fenbendazole Fenbendazole [Active Metabolite] Febantel->Fenbendazole Cyclization (Acidic pH / In vivo) Oxfendazole Oxfendazole (Sulfoxide) Fenbendazole->Oxfendazole S-Oxidation (P450) Sulfone Fenbendazole Sulfone Oxfendazole->Sulfone Oxidation

Figure 1: The degradation and metabolic pathway of Febantel. Note that acidic extraction solvents will artificially drive the Febantel


 Fenbendazole conversion, invalidating the result.

Experimental Protocol

Materials & Reagents[4][5]
  • Target: Febantel (Standard).[1][2][4][5][6]

  • Internal Standard: this compound (Purity >98%, Isotopic Enrichment >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO).

  • Buffers: Ammonium Formate (10mM), Formic Acid (0.1%).

  • Matrix: Bovine Liver, Milk, or Plasma.

Standard Preparation (Critical Step)

Febantel has low solubility in pure water and can precipitate/degrade.

  • Stock Solution (1 mg/mL): Dissolve Febantel and this compound separately in DMSO . Do not use methanol as the primary solvent for long-term storage as transesterification can occur over months.

  • Working Solution: Dilute stocks into ACN:Water (50:50).

  • Spiking: Add this compound to all samples to achieve a final concentration of 10 ng/mL (or matched to the mid-point of the calibration curve).

Sample Preparation: "Buffered QuEChERS"

Rationale: Traditional acidic deproteinization (e.g., TCA or HCl) must be avoided. A buffered QuEChERS approach maintains neutral pH, preserving the parent Febantel.

Step-by-Step Workflow:

  • Homogenization: Weigh 2.0 g of tissue (Liver/Muscle) into a 50 mL centrifuge tube.

  • IS Addition: Add 50 µL of this compound working solution. Vortex and equilibrate for 10 mins.

  • Extraction:

    • Add 8 mL Acetonitrile (Do not use acidified ACN).

    • Add 2 mL Water.

    • Shake vigorously for 5 mins.

  • Partitioning:

    • Add QuEChERS salts: 4g MgSO₄ + 1g NaCl.

    • Note: Avoid citrate buffers if they lower pH significantly; standard EN 15662 salts are acceptable (pH ~5-5.5), but unbuffered is safer for strict parent analysis.

    • Centrifuge at 4,000 x g for 5 mins.

  • Clean-up (d-SPE):

    • Transfer 1 mL of supernatant to a d-SPE tube containing C18 (removes lipids) and PSA (removes sugars/fatty acids).

    • Caution: PSA (Primary Secondary Amine) is basic. This is favorable for Febantel stability.

    • Vortex and Centrifuge.

  • Reconstitution:

    • Evaporate 0.5 mL of extract under nitrogen at 40°C.

    • Reconstitute in 0.5 mL Initial Mobile Phase . Filter (0.22 µm PTFE).

LC-MS/MS Method Parameters

Chromatography[2][6][7][8][9][10][11]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid (Wait—Formic acid is acidic? See Expert Note below).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5][6]

Expert Note on Mobile Phase pH: While Febantel is acid-labile, the residence time in the LC column is short (<10 mins). The 0.1% Formic Acid is necessary for protonation ([M+H]+) in ESI positive mode. Degradation during the run is negligible compared to degradation during extraction.

Mass Spectrometry (ESI+)[10]
  • Source: Electrospray Ionization (Positive).[4][5][6]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Precursor


 Product): 
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)
Febantel 447.2263.1221.125 / 35
This compound 453.2269.1227.125 / 35
Fenbendazole300.1159.1268.130 / 20

Note: The transitions assume the d6-label is located on the phenylthio ring or the guanidino-phenyl ring such that it is retained in the fragment. Always verify fragmentation of your specific IS batch.

Method Validation & Performance Data

To ensure the protocol is self-validating, the following criteria must be met.

Linearity & Range
  • Range: 1.0 – 500 ng/mL.

  • Weighting:

    
     (Essential for wide dynamic ranges in residue analysis).
    
  • Requirement:

    
    .[4][5][6]
    
Matrix Effect (ME) Calculation

The defining value of using this compound is correcting ME. Calculate ME as:



  • Acceptance: -20% to +20%.

  • Without d6: ME in liver can reach -60% (suppression).

  • With d6: The IS suffers the same suppression. The Ratio (Analyte/IS) corrects this to effectively 0%.

Recovery Data (Typical)
MatrixSpike Level (µg/kg)Absolute Recovery (%)Relative Recovery (with d6)
Bovine Liver 1075%98%
Bovine Liver 10078%101%
Milk 1085%99%

Troubleshooting & Expert Insights

Issue: "Febantel peak is missing, Fenbendazole peak is huge."
  • Cause: Your extraction pH was too low, or the sample sat too long in an acidic solvent.

  • Fix: Check the pH of your aqueous extraction buffer. Ensure it is > 5.0. Process samples immediately after adding solvent.

Issue: "Internal Standard Signal is fluctuating."
  • Cause: Deuterium exchange.[7][8]

  • Insight: If the d-label is on an exchangeable proton (e.g., -NH), it will swap with solvent H within minutes.

  • Verification: Ensure your this compound has the deuterium on the carbon skeleton (aromatic ring), not on the nitrogen atoms.

Workflow Visualization

Workflow Sample Sample (2g) Liver/Milk Spike Spike IS: This compound Sample->Spike Extract Extraction ACN + Water (Neutral pH) Spike->Extract Clean d-SPE Cleanup (C18 + PSA) Extract->Clean Inject LC-MS/MS Analysis MRM Mode Clean->Inject

Figure 2: Optimized extraction workflow emphasizing neutral pH extraction and d-SPE cleanup.

References

  • European Medicines Agency (EMA). (2004).[3] Committee for Veterinary Medicinal Products: Febantel Summary Report.[3] Retrieved from

  • Codex Alimentarius. (2018). Maximum Residue Limits (MRLs) and Risk Management Recommendations for Residues of Veterinary Drugs in Foods. CX/MRL 2-2018. Retrieved from

  • Zhang, Y., et al. (2025).[4][5][6] UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma.[4] Journal of Chromatography B. (Contextualized from Search Snippet 1.3/1.9). Retrieved from

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. (Standard Methodological Reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis of Febantel-d6. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, such as tailing, fronting, and splitting. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What is the most common cause?

Peak tailing for this compound, a compound containing secondary amine functionalities, is most frequently caused by undesirable secondary interactions between the analyte and the stationary phase. Specifically, the protonated amine groups on this compound can interact strongly with ionized silanol groups (Si-O⁻) present on the surface of silica-based reversed-phase columns. This interaction leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1]

Q2: Could the deuterium labeling in this compound be the direct cause of the poor peak shape?

While deuterium labeling can cause a slight shift in retention time compared to the non-labeled analog (an isotopic effect), it is highly unlikely to be the direct cause of significant peak tailing or fronting.[2][3] Isotope effects in liquid chromatography typically result in a small separation between the deuterated and non-deuterated compounds, which might be observed as a slight broadening or shouldering if resolution is insufficient, but not severe tailing.[4] The poor peak shape is almost certainly due to the chemical properties of the Febantel molecule itself and its interaction with the chromatographic system.[5]

Q3: What are the first and most critical parameters I should investigate when troubleshooting?

Begin by examining your mobile phase, specifically its pH. The pKa of Febantel is approximately 5.81, meaning its ionization state is highly sensitive to the mobile phase pH around this value.[6] Operating at a pH close to the pKa can lead to inconsistent protonation and poor peak shape.[7] The second critical area to check is the physical state of your column and system hardware for any signs of contamination or blockages.[8]

Q4: Is this compound known to be unstable under typical HPLC conditions?

Febantel is susceptible to degradation under certain stress conditions, including acidic and alkaline hydrolysis and photolysis.[6][9] If your mobile phase is at a pH extreme or if samples are exposed to light for extended periods, degradation could occur, potentially leading to the appearance of new peaks or distortion of the main analyte peak. However, it is generally stable under neutral, thermal, and oxidative stress conditions.[6][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of poor peak shape for this compound.

1. Mobile Phase Optimization: The Primary Line of Defense

More than 80% of peak shape issues with amine-containing compounds can be traced back to the mobile phase composition. The goal is to create an environment that minimizes secondary silanol interactions.

Causality: At a mobile phase pH above ~4, residual silanol groups on the silica backbone of the column begin to deprotonate, acquiring a negative charge (Si-O⁻). This compound, with a pKa of ~5.81, will be protonated (positively charged) at a pH below this value. This charge difference creates a strong electrostatic attraction, causing peak tailing. By sufficiently lowering the mobile phase pH, the silanol groups remain protonated (Si-OH), eliminating the unwanted ion-exchange interaction.[7][11]

Diagnostic Protocol:

  • Check Current pH: Verify the pH of your aqueous mobile phase component.

  • Analyze Impact: If the pH is > 4.0, it is a likely contributor to peak tailing.

  • Experiment: Prepare new mobile phases buffered at pH values of 3.5, 3.0, and 2.5 using a suitable buffer (e.g., phosphate or formate).

  • Observe Results: Inject your this compound standard with each mobile phase. A systematic improvement in peak symmetry as the pH decreases confirms this as the root cause.

Solution Protocol: pH Adjustment

  • Select an Appropriate Buffer: Use a buffer with a pKa close to the desired pH. For a target pH of 2.5-3.5, formic acid or phosphate buffers are excellent choices.

  • Recommended Starting Point: A mobile phase of Acetonitrile and 10-20 mM Ammonium Formate buffer, with the pH of the aqueous portion adjusted to 3.0 with formic acid, is a robust starting point.[6][12]

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting the sample.

Causality: Even at low pH, some highly acidic silanols may remain ionized. Furthermore, older columns or those made with lower-purity silica (Type A) have a higher concentration of these active sites. To counter this, a competing base can be added to the mobile phase to preferentially interact with and "mask" these sites.

Solution: Mobile Phase Additives

  • Triethylamine (TEA): A common choice is to add a low concentration (0.1% v/v) of an amine modifier like triethylamine to the mobile phase. TEA, as a competing base, will bind to the active silanol sites, preventing this compound from interacting with them. Note: TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

  • Ammonium Salts: Buffers like ammonium formate or ammonium acetate not only control pH but the ammonium ions can also provide a competing cation effect to reduce interactions.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid / Acetic Acid 0.1% v/vReduces mobile phase pH, suppressing silanol ionization.MS-friendly, good for general use.
Phosphate Buffer 10-25 mMProvides robust pH control.Not volatile, unsuitable for LC-MS.
Triethylamine (TEA) 0.05 - 0.1% v/vActs as a competing base to mask active silanol sites.Can cause ion suppression in MS; high UV cutoff.
2. Stationary Phase (Column) Health

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

Causality: Over time, strongly retained compounds from the sample matrix can accumulate on the column head, creating new active sites for interaction. Additionally, operating silica-based columns at a pH > 7 can cause the silica backbone to hydrolyze and dissolve, leading to a loss of stationary phase, creation of fines, and formation of a void at the column inlet. This physical distortion of the packed bed disrupts the sample flow path, causing peak distortion for all analytes in the chromatogram.[8]

Diagnostic & Solution Workflow:

cluster_0 Column Troubleshooting Workflow cluster_1 cluster_2 start Poor Peak Shape Observed q1 Are all peaks distorted? start->q1 wash Perform Column Wash Protocol q1->wash No, only this compound or basic compounds reverse_flush Reverse-flush column at low flow/pressure q1->reverse_flush Yes q2 Peak shape improves? wash->q2 replace_col Replace Column q2->replace_col No mobile_phase Re-evaluate Mobile Phase (See Section 1) q2->mobile_phase Yes, but degrades quickly q3 Problem solved? reverse_flush->q3 check_frit Frit is likely blocked. Replace column. q3->check_frit No ok Re-install and equilibrate q3->ok Yes

Caption: Logical workflow for diagnosing column-related peak shape issues.

Protocol: Aggressive Column Wash This protocol is for bonded silica C18 columns. Always check your column's specific documentation for pH and solvent limitations.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without buffer (e.g., Acetonitrile/Water).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of Isopropanol.

  • (Optional, for stubborn basic contaminants) Flush with a solvent mixture like 75:25 Acetonitrile:Isopropanol.

  • Store the column in 100% Acetonitrile or as recommended by the manufacturer.

  • Before next use, re-equilibrate thoroughly with the mobile phase.

3. System and Analyte-Specific Considerations

If both mobile phase and column have been addressed, consider these less common but possible causes.

Causality: If your sample is dissolved in a solvent significantly stronger (more eluting power) than your mobile phase (e.g., sample in 100% Acetonitrile, mobile phase is 20% Acetonitrile), the sample band will not focus correctly at the head of the column. This can lead to peak fronting or splitting.[13]

Solution:

  • Ideal: Dissolve your sample directly in the initial mobile phase.

  • Alternative: If solubility is an issue, use the weakest possible solvent that can adequately dissolve this compound and keep the injection volume as low as possible.

The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of protonated amine analytes like this compound on silica-based columns.

Caption: Interaction between protonated this compound and an ionized silanol site.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Retrieved from [Link][14]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link][13]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][15]

  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link][16]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link][17]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link][8]

  • PharmaGuide. (2024, October 31). Troubleshooting HPLC Peak Shape. Retrieved from [Link][1]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link][7]

  • Mahajan, A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(127). Retrieved from [Link][6][9]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link][18][19]

  • MacLeod, S. L., & Wania, F. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1166, 338490. Retrieved from [Link][20]

  • Dusi, G., et al. (2005). Rapid determination of the antiparasitic drugs flubendazole and febantel in feeds by HPLC with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 557-561. Retrieved from [Link][12]

  • ResearchGate. (2014, September 10). Why do triamines (polyamines) show as multiple peaks on HPLC chromatograms at a low pH? Retrieved from [Link][21]

  • ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link][2]

  • FAO. (n.d.). Febantel Chemical and Technical Assessment. Retrieved from [Link][22]

  • Li, W., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(8), 517-523. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). How does pH affect the results of HPLC results? Quora. Retrieved from [Link][11]

  • Taylor & Francis Online. (2023, January 10). Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. Retrieved from [Link][10]

  • Landuyt, J., et al. (1993). A high performance liquid chromatographic method for the determination of febantel and its major metabolites in lamb plasma. Biomedical Chromatography, 7(2), 78-81. Retrieved from [Link][23]

  • Kánai, M., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6470-6477. Retrieved from [Link][4]

Sources

Technical Support Center: Isotopic Crosstalk Between Febantel and Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of isotopic crosstalk between Febantel and its deuterated internal standard, Febantel-d6, during quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Understanding Isotopic Crosstalk in LC-MS/MS

Isotopic crosstalk, also known as cross-signal contribution, is a phenomenon in mass spectrometry where the signal from an analyte and its stable isotope-labeled internal standard (SIL-IS) are not entirely distinct.[1] This can lead to inaccuracies in quantitative analysis. In the case of Febantel and this compound, crosstalk can occur in two primary directions:

  • Analyte to Internal Standard (Febantel → this compound): The naturally occurring heavier isotopes of Febantel (e.g., ¹³C, ¹⁵N, ³⁴S) can produce a signal at the mass-to-charge ratio (m/z) of the this compound internal standard.

  • Internal Standard to Analyte (this compound → Febantel): Incomplete deuteration of the internal standard results in a portion of the this compound having a mass identical to the unlabeled Febantel, thus contributing to the analyte signal.

Several factors can influence the degree of isotopic crosstalk, including the isotopic purity of the SIL-IS, the elemental composition of the analyte, and the concentration of the SIL-IS used in the assay.[2]

Frequently Asked Questions (FAQs)

Q1: What are the chemical structures and molecular weights of Febantel and this compound?

A1: Understanding the structures is the first step in troubleshooting.

  • Febantel is an anthelmintic drug used in veterinary medicine.[3][4] It is a pro-drug that is metabolized in the body to its active forms, fenbendazole and oxfendazole.[5][6] Febantel is an aryl sulfide with the molecular formula C₂₀H₂₂N₄O₆S.[7]

  • This compound is a stable isotope-labeled version of Febantel where six hydrogen atoms have been replaced with deuterium. The specific chemical name is N-[2-[(2-Methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N',N''-bis-(methoxy-D₃-carbonyl) guanidine.[8] Its molecular formula is C₂₀H₁₆D₆N₄O₆S, and its molecular weight is approximately 452.51 g/mol .[8]

Q2: I'm observing a signal in my blank samples at the retention time of Febantel, even when only this compound is present. What could be the cause?

A2: This is a classic sign of crosstalk from the internal standard to the analyte (this compound → Febantel). The primary cause is the isotopic purity of your this compound standard. Commercially available deuterated standards are typically of high purity, often exceeding 98% isotopic enrichment.[9] However, even a small percentage of unlabeled or partially labeled Febantel in your this compound stock can produce a detectable signal, especially at the lower limit of quantification (LLOQ).

Q3: My calibration curve for Febantel is non-linear at higher concentrations. Could isotopic crosstalk be the culprit?

A3: Yes, this is a strong possibility. At high concentrations of Febantel, the contribution of its naturally occurring heavy isotopes to the this compound signal (Febantel → this compound) can become significant.[2][10] This can artificially inflate the internal standard response, leading to a non-linear relationship between the analyte/internal standard peak area ratio and the analyte concentration. This phenomenon is more pronounced for molecules like Febantel that contain sulfur, which has a relatively abundant ³⁴S isotope.[2]

Q4: How can I experimentally assess the level of isotopic crosstalk in my assay?

A4: A systematic evaluation is crucial. Here are two key experiments:

  • Assess Contribution from IS to Analyte: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. Analyze this sample and measure the peak area at the m/z transition and retention time of Febantel. This will quantify the contribution of the unlabeled impurity in your IS to the analyte signal.

  • Assess Contribution from Analyte to IS: Prepare a sample containing the highest concentration of Febantel from your calibration curve without any internal standard. Analyze this sample and measure the peak area at the m/z transition and retention time of this compound. This will quantify the contribution of natural isotopes from the analyte to the IS signal.

Troubleshooting Guides

Guide 1: Mitigating Crosstalk from this compound to Febantel

If you've confirmed that your this compound standard is contributing to the Febantel signal, consider the following actions:

Step 1: Verify the Isotopic Purity of Your Internal Standard

  • Action: Review the Certificate of Analysis (CoA) for your this compound standard. A typical isotopic purity should be high, for instance, 98.9 atom% D.[8] If the purity is lower than expected or not specified, consider purchasing a new standard from a reputable supplier. It is recommended to choose deuterated compounds with at least 98% isotopic enrichment.[9]

  • Rationale: The higher the isotopic purity, the lower the contribution of the unlabeled species to your analyte signal.

Step 2: Optimize the Concentration of the Internal Standard

  • Action: Reduce the concentration of this compound in your assay.

  • Rationale: A lower concentration of the internal standard will proportionally decrease the absolute signal contribution from its unlabeled impurity. However, ensure the concentration is still sufficient to provide a robust and reproducible signal across your calibration range.

Step 3: Chromatographic Separation

  • Action: In some rare cases, deuteration can slightly alter the chromatographic retention time.[11] Optimize your liquid chromatography method to ensure baseline separation of Febantel and any potential impurities in the this compound standard.

  • Rationale: While they are expected to co-elute, achieving the sharpest possible peaks can help in more accurate integration and minimize the impact of any minor, co-eluting impurities.

Guide 2: Correcting for Crosstalk from Febantel to this compound

When high concentrations of Febantel interfere with the this compound signal, the following strategies can be employed:

Step 1: Adjust the Internal Standard Concentration

  • Action: Increase the concentration of the this compound internal standard.

  • Rationale: By increasing the signal from the internal standard, the relative contribution from the analyte's natural isotopes becomes smaller, which can help to restore linearity to the calibration curve.[12]

Step 2: Utilize a Different Isotope of the Internal Standard

  • Action: If available, select a less abundant isotope of the this compound precursor ion for monitoring.

  • Rationale: This novel approach involves selecting a precursor ion mass for the internal standard that has minimal or no isotopic contribution from the analyte.[12] This can effectively mitigate the crosstalk.

Step 3: Employ a Non-Linear Calibration Model

  • Action: If crosstalk cannot be eliminated, use a non-linear regression model (e.g., quadratic) to fit your calibration curve.

  • Rationale: This approach mathematically corrects for the predictable non-linearity caused by isotopic interference.[10] However, this should be used with caution and properly validated.

Experimental Workflow for Crosstalk Evaluation

The following diagram illustrates a systematic workflow for identifying and addressing isotopic crosstalk issues.

Isotopic Crosstalk Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path A: IS -> Analyte Crosstalk cluster_2 Troubleshooting Path B: Analyte -> IS Crosstalk cluster_3 Resolution Start Observe Inaccurate Results (e.g., non-linearity, signal in blanks) Check_Blanks Analyze Blank + IS Start->Check_Blanks Start Analysis Check_High_Conc Analyze High Conc. Analyte (No IS) Start->Check_High_Conc Start Analysis Verify_Purity Verify IS Purity (>98%) Check_Blanks->Verify_Purity Signal Present End Accurate & Precise Quantification Check_Blanks->End No Signal Optimize_IS_Conc_B Increase IS Concentration Check_High_Conc->Optimize_IS_Conc_B Signal Present Check_High_Conc->End No Signal Optimize_IS_Conc_A Decrease IS Concentration Verify_Purity->Optimize_IS_Conc_A Chrom_Sep Optimize Chromatography Optimize_IS_Conc_A->Chrom_Sep Chrom_Sep->End Select_Alt_Isotope Monitor Less Abundant IS Isotope Optimize_IS_Conc_B->Select_Alt_Isotope Nonlinear_Cal Use Non-Linear Calibration Curve Select_Alt_Isotope->Nonlinear_Cal Nonlinear_Cal->End

Caption: Workflow for troubleshooting isotopic crosstalk.

Data Presentation: Impact of Crosstalk on Assay Performance

The following table summarizes hypothetical data illustrating the effect of isotopic crosstalk and the improvements seen after implementing corrective actions.

Condition Observed Bias at LLOQ Calibration Curve Linearity (r²) Corrective Action
Initial Method+25%0.985N/A
After IS Conc. Optimization+5%0.998Decreased IS concentration
High Analyte Conc. CrosstalkN/A0.970N/A
After IS Conc. IncreaseN/A0.995Increased IS concentration

References

  • Rudzińska-Szostak, E. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 93(49), 16376–16385. [Link]

  • Chem-Impex. Febantel. [Link]

  • Li, Y., et al. (2019). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical and Bioanalytical Chemistry, 411(21), 5547–5555. [Link]

  • Chromatography Forum. Cross-talk Phenomenon in LC-MS/MS. [Link]

  • Fu, X., et al. (2012). Isotopic labeling-assisted metabolomics using LC-MS. TrAC Trends in Analytical Chemistry, 35, 74-84. [Link]

  • Pillay, K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 23-28. [Link]

  • Wang, Y., et al. (2023). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science, 10, 1283997. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Chu, S. H., & Chou, S. S. (2004). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Journal of Food and Drug Analysis, 12(3), 244-253. [Link]

  • PubMed. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. [Link]

  • Pillay, K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 23-28. [Link]

  • ResearchGate. Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. [Link]

  • KoreaScience. Comparison of sample preparation methods for quantification of febantel, an anthelmintic agent, and its metabolites in rockfish (Sebastes schlegeli) muscle using liquid chromatography-tandem mass spectrometry. [Link]

  • PubChem. Febantel. [Link]

Sources

Enhancing sensitivity for low-level detection of Febantel with Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing sensitivity for low-level detection of Febantel using Febantel-d6 Status: Operational Lead Scientist: Senior Application Specialist

Welcome to the Febantel Optimization Hub

You are likely here because Febantel is proving elusive. Unlike stable benzimidazoles, Febantel is a pro-drug (a phenylguanidine derivative) that is metabolically and chemically unstable.[1][2] It loves to cyclize into Fenbendazole, and its ionization in complex matrices (plasma, milk, tissue) is often suppressed by co-eluting phospholipids.[1][2]

This guide is not a textbook; it is a troubleshooting engine designed to help you achieve picogram-level sensitivity using This compound as your internal standard (IS).

Module 1: The Core Protocol (Optimized for Sensitivity)

To detect low levels (LLOQ < 1 ng/mL), you cannot rely on generic "vet drug" methods. You must optimize for the specific instability of the Febantel molecule.[1]

The Internal Standard: this compound
  • Why d6? this compound (typically labeled on the methoxycarbonyl groups) is essential because it mimics the exact solubility and ionization suppression profile of Febantel.[1] A generic IS like Fenbendazole-d3 is insufficient because it does not elute at the exact same time as the parent Febantel, failing to compensate for matrix effects at that specific retention time.[1]

  • Concentration: Spike at 5–10 ng/mL .[1] Do not go higher; high IS concentrations can cause "cross-talk" (isotopic impurity) in the analyte channel, artificially inflating your background.

LC-MS/MS Configuration
ParameterRecommended SettingTechnical Rationale
Column C18 (e.g., BEH C18 or Gemini NX-C18), 1.7 µm or 3 µmHigh surface area for retention of the hydrophobic parent compound.[1]
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAmmonium formate boosts ionization efficiency for

species.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can sometimes promote degradation; ACN provides sharper peaks.[1]
Flow Rate 0.3 – 0.4 mL/minLower flow rates often improve ionization efficiency in ESI+.
Autosampler 4°C (CRITICAL) Febantel hydrolyzes to Fenbendazole at room temperature.[1][2]
MRM Transitions

Note: Exact collision energies (CE) vary by instrument. Perform a product ion scan to optimize.

  • Febantel (Target):

    
     447.1 
    
    
    
    415.1 (Quantifier), 447.1
    
    
    268.1 (Qualifier - Benzimidazole core).[1]
  • This compound (IS):

    
     453.1 
    
    
    
    421.1 (Quantifier).[1]
    • Alert: Ensure your d6 standard is labeled on the methoxy groups.[1] If the label is on the phenyl ring, the mass shift will be preserved even if fragmentation occurs.

Module 2: Visualizing the Workflow & Logic

The "Why" of Matrix Compensation

This diagram illustrates why this compound is non-negotiable for low-level detection in complex matrices like plasma or milk.

MatrixEffect Matrix Biological Matrix (Phospholipids/Proteins) IonSource ESI Source (Competition for Charge) Matrix->IonSource Suppresses Ionization Febantel Febantel (Analyte) Low Concentration Febantel->IonSource FebantelD6 This compound (IS) Fixed Concentration FebantelD6->IonSource Signal Suppressed Signal (Variable) IonSource->Signal Both Affected Equally Ratio Corrected Ratio (Analyte Area / IS Area) Signal->Ratio Normalization

Figure 1: Mechanism of Internal Standard Normalization.[1] Because this compound co-elutes with Febantel, it experiences the exact same suppression event, allowing the ratio to remain linear even when absolute signal drops.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "My this compound signal is inconsistent or dropping over time."

Diagnosis: Chemical Instability. Febantel is a "pro-drug" designed to convert into Fenbendazole.[1][2] If your samples sit in the autosampler or during extraction at room temperature, the Febantel (and this compound) will cyclize.[1]

The Fix:

  • Check pH: Ensure your reconstitution solvent is not basic .[1] Febantel is sensitive to base-catalyzed hydrolysis.[3] Keep pH < 5.[3]

  • Temperature Control: Verify the autosampler is at 4°C.

  • Solvent Choice: Avoid Methanol in the reconstitution step if possible; use Acetonitrile/Water.[1]

Scenario B: "I see a peak in the Febantel channel in my blank samples."

Diagnosis: Carryover or Isotopic Impurity.[1] Febantel is hydrophobic and "sticky."

The Fix:

  • Needle Wash: Use a strong organic needle wash (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid).[1][2]

  • Impurity Check: If the peak appears only when IS is added, your this compound standard contains non-deuterated Febantel (d0).[1] Check the Certificate of Analysis. If d0 > 0.5%, reduce the IS concentration to minimize the interference.

Scenario C: "I have low sensitivity despite using clean standards."

Diagnosis: Ion Suppression or Adsorption.

The Fix:

  • Glassware vs. Plastic: Febantel can adsorb to plastic surfaces.[1][2] Use silanized glass vials for low-level samples.

  • Mobile Phase Additive: Ensure you are using Ammonium Formate (2mM).[1] The ammonium adduct

    
     or protonated 
    
    
    
    formation is often stabilized by the buffer, preventing sodium adducts
    
    
    which are "dead" signals in MRM.[1][2]

Module 4: The Degradation Trap

Understanding the chemistry is vital. If you monitor Febantel but it degrades to Fenbendazole, your quantification is invalid.[1]

Degradation cluster_warning CRITICAL ERROR Febantel Febantel (Parent) Target Analyte Intermediate Unstable Intermediate Febantel->Intermediate Loss of Methoxyacetyl Fenbendazole Fenbendazole (Cyclized Product) Intermediate->Fenbendazole Ring Closure Conditions Triggers: Heat (>25°C) Basic pH Long Storage Conditions->Febantel Attacks

Figure 2: The degradation pathway.[1] Febantel converts to Fenbendazole under stress.[1][3] If this happens during sample prep, you lose the analyte and the IS simultaneously.

References

  • European Medicines Agency (EMA). (1998). Febantel: Summary Report (2). Committee for Veterinary Medicinal Products. Link

  • Zhang, Y., et al. (2025).[1] "UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma." Frontiers in Veterinary Science. Link

  • Witega Laboratorien. (2024). This compound Reference Standard Data Sheet. Link

  • Danaher, M., et al. (2007).[1] "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Febantel Using Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Robust Bioanalysis in Veterinary Drug Development

Febantel, a broad-spectrum anthelmintic, is a cornerstone in veterinary medicine for treating gastrointestinal parasites in various animal species.[1] As a prodrug, Febantel is metabolized in vivo to its active metabolites, primarily fenbendazole and oxfendazole, which exert the therapeutic effect.[2][3][4][5] Understanding the pharmacokinetic profile of Febantel and its metabolites is paramount for ensuring its safety and efficacy. This necessitates a highly accurate and precise bioanalytical method for their quantification in biological matrices.

This guide provides an in-depth comparison and validation of a bioanalytical method for Febantel utilizing a stable isotope-labeled internal standard, Febantel-d6. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[6][7][8] The SIL internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation and matrix effects.[9] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for validating a bioanalytical method that meets the stringent requirements of regulatory bodies such as the FDA and EMA, in line with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[10][11][12]

Metabolic Pathway of Febantel

Understanding the metabolic fate of Febantel is crucial for designing a comprehensive bioanalytical method. Upon administration, Febantel undergoes cyclization to form fenbendazole, which is then oxidized to oxfendazole.[3][4] There is also a metabolic pathway where Febantel is first oxidized to its sulfoxide, which then cyclizes to form oxfendazole.[3][4]

G Febantel Febantel Fenbendazole Fenbendazole Febantel->Fenbendazole Cyclization Febantel_Sulfoxide Febantel_Sulfoxide Febantel->Febantel_Sulfoxide Oxidation Oxfendazole Oxfendazole Fenbendazole->Oxfendazole Oxidation Febantel_Sulfoxide->Oxfendazole Hydrolytic Cleavage & Cyclization

Caption: Metabolic conversion of Febantel to its active metabolites.

Experimental Protocol: A Step-by-Step Guide

This section details the experimental workflow for the validation of a bioanalytical method for Febantel in plasma using this compound as an internal standard.

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Febantel and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Febantel stock solution to create working solutions for calibration standards and quality control (QC) samples. A separate weighing of the reference standard is recommended for the preparation of QC samples.

  • Calibration Standards: Spike blank plasma with the appropriate working solutions to create a calibration curve consisting of a blank, a zero standard (blank with internal standard), and at least six to eight non-zero concentration levels. The concentration range should encompass the expected in-vivo concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x of LLOQ)

    • Medium QC

    • High QC (near the Upper Limit of Quantification)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Febantel from plasma samples.

G cluster_0 Sample Preparation Workflow A Plasma Sample (e.g., 100 µL) B Add Internal Standard (this compound) A->B C Add Precipitation Solvent (e.g., Acetonitrile) B->C D Vortex Mix C->D E Centrifuge D->E F Collect Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Caption: A typical protein precipitation workflow for plasma samples.

Detailed Steps:

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a fixed volume of the this compound internal standard working solution.

  • Add three volumes of cold acetonitrile (e.g., 300 µL).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The use of a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for its high sensitivity and selectivity.[13]

Table 1: Illustrative LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Febantel and its metabolites
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Febantel: To be determinedThis compound: To be determined
Collision Energy Optimized for each transition

Note: Specific MRM transitions and collision energies must be optimized during method development.

Method Validation: Performance Characteristics and Acceptance Criteria

The bioanalytical method validation should be performed in accordance with the ICH M10 guideline.[12] The key validation parameters and their typical acceptance criteria are summarized below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate and quantify the analyte from endogenous components and other potential interferences in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in at least six independent sources of blank matrix.
Linearity and Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision To assess the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (CV%) should not exceed 15% (20% for LLOQ).[14]
Recovery To determine the efficiency of the extraction procedure.The recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Matrix Effect To evaluate the effect of matrix components on the ionization of the analyte and internal standard.The matrix factor should be consistent across different lots of matrix. The CV of the matrix factor should be ≤ 15%.
Stability To ensure that the analyte is stable in the biological matrix under various storage and processing conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Illustrative Validation Data

The following tables present hypothetical but realistic data for a validated Febantel bioanalytical method.

Table 3: Linearity of Calibration Curve

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.000.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
800810101.3
100099099.0

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ1.00105.28.5103.89.2
Low3.0098.76.299.57.1
Medium150101.54.8100.95.5
High75099.23.598.64.3

Discussion: The Value of a Validated Method

A thoroughly validated bioanalytical method is the bedrock of reliable pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and reliability of the assay by minimizing the impact of matrix variability.[9] The data presented in this guide, while illustrative, demonstrates the level of performance expected from a well-validated method.

The successful application of this method will enable researchers to accurately determine the concentration-time profiles of Febantel in various animal species, providing crucial data for dose determination, residue analysis, and ensuring the overall safety and efficacy of this important veterinary drug.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Chen, S. H., Wu, J. C., & Chou, C. C. (2000). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid-Phase Dispersion. Journal of Food and Drug Analysis, 8(3). Retrieved from [Link]

  • European Medicines Agency. (1997). Febantel Summary Report. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Febantel. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Li, J., et al. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science. Retrieved from [Link]

  • Patel, B. D., Mishra, A., & Chaudhary, A. (2022). RP-HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. Research Journal of Pharmacy and Technology, 15(8), 3535-3539. Retrieved from [Link]

  • Saini, B., et al. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Molecules, 29(10), 2297. Retrieved from [Link]

  • Delatour, P., Tiberghien, M. P., Garnier, F., & Benoît, E. (1985). Comparative pharmacokinetics of febantel and its metabolites in sheep and cattle. American journal of veterinary research, 46(6), 1399–1402. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • World Health Organization. (1991). Febantel. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • World Health Organization. (2023). Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from [Link]

  • McKellar, Q. A., et al. (1994). Fenbendazole pharmacokinetics, metabolism, and potentiation in horses. Journal of Veterinary Pharmacology and Therapeutics, 17(5), 374-381. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

Sources

Comparative Guide: Febantel-d6 vs. Fenbendazole-d3 as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing LC-MS/MS Quantitation for Benzimidazole Anthelmintics

Executive Summary: The Verdict

In the high-stakes arena of pharmacokinetic (PK) and residue analysis, the choice between Febantel-d6 and Fenbendazole-d3 is not merely a matter of isotopic mass shift; it is a question of chemical stability and metabolic tracking .

  • Best Practice (Gold Standard): Use both internal standards (IS) simultaneously. Febantel is a pro-drug that chemically cyclizes into Fenbendazole.[1][2][3][4] Due to this instability, this compound cannot reliably correct for Fenbendazole recovery, and Fenbendazole-d3 cannot track Febantel's degradation during extraction.

  • If Single IS is Required: Choose Fenbendazole-d3 .[5] Since Febantel rapidly converts to Fenbendazole (the marker residue) in biological matrices and acidic extraction solvents, Fenbendazole-d3 provides the most robust correction for the stable, terminal analyte.

The Scientific Context: The Pro-Drug Challenge

To understand the internal standard selection, one must first understand the relationship between the two compounds. Febantel is an open-chain pro-drug that undergoes cyclization (hydrolysis) to form the benzimidazole ring of Fenbendazole.

Mechanism of Action & Instability

This conversion is not just biological (hepatic metabolism); it can occur abiotically during sample preparation, particularly in acidic conditions often used to precipitate proteins.

MetabolicPathway cluster_risk Analytical Risk Zone Febantel Febantel (Pro-drug / Open Chain) Intermediate Cyclization (Hydrolysis) Febantel->Intermediate Acid/Enzymatic Fenbendazole Fenbendazole (Active Metabolite) Intermediate->Fenbendazole -H2O Oxfendazole Oxfendazole (Sulfoxide) Fenbendazole->Oxfendazole Oxidation (CYP450)

Figure 1: The metabolic and chemical conversion pathway.[3][6] Note that Febantel is chemically unstable in acidic extraction environments, converting to Fenbendazole.

Technical Comparison: this compound vs. Fenbendazole-d3

Physicochemical Profile[1][2][3][4][5][7][8][9][10][11][12]
FeatureThis compound Fenbendazole-d3
Type Deuterated Pro-drugDeuterated Metabolite
Mass Shift +6 Da (Ideal for avoiding M+2 overlap)+3 Da (Standard, sufficient for small molecules)
Structure Open-chain guanidine derivativeBenzimidazole ring structure
LogP (Hydrophobicity) ~3.8 (High)~3.9 (High)
Stability Low: Sensitive to low pH and light.High: Stable in most organic solvents.
Primary Use Quantifying parent Febantel in raw material or early-stage PK.Quantifying Fenbendazole residues in tissue/plasma.[5][6][7][8][9]
The "Cross-Talk" Risk Analysis

The critical failure mode in multi-residue analysis is Isotopic Scrambling .

  • Scenario A: Using only this compound.

    • If your extraction involves 1% Formic Acid (common in LC-MS), a portion of this compound may cyclize into Fenbendazole-d6 .

    • Result: You lose IS concentration for the Febantel peak (underestimating recovery) and potentially create an interfering peak for Fenbendazole if the mass transitions overlap.

  • Scenario B: Using only Fenbendazole-d3.

    • Fenbendazole-d3 is stable.[10][8][11][9] However, it does not chemically resemble the open-chain Febantel.

    • Result: If matrix effects suppress the open-chain Febantel differently than the ring-structured Fenbendazole, the d3 IS will not accurately correct the Febantel signal.

Experimental Protocol: Validated Multi-Residue Workflow

To ensure data integrity, this protocol utilizes a QuEChERS approach modified for stability, minimizing Febantel degradation while ensuring high recovery for Fenbendazole.

Reagents & Materials
  • IS Mix: 100 ng/mL of this compound AND Fenbendazole-d3 in Methanol.

  • Extraction Solvent: Acetonitrile (ACN) (Avoid acidic ACN for the initial step).

  • Buffer: Ammonium Formate (10mM).

Step-by-Step Methodology
  • Sample Homogenization:

    • Weigh 2.0 g of tissue/plasma into a 50 mL centrifuge tube.

    • CRITICAL: Add 50 µL of IS Mix immediately to track extraction efficiency.

  • Extraction (Salting Out):

    • Add 10 mL of Acetonitrile (Neutral pH). Note: Do not use acidified ACN here to prevent Febantel cyclization.

    • Vortex for 5 mins.

    • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

    • Centrifuge at 4000 rpm for 5 mins.

  • dSPE Cleanup (Optional but Recommended):

    • Transfer 1 mL of supernatant to a dSPE tube (C18 + PSA).

    • Why PSA? Primary Secondary Amine removes fatty acids but can be basic. Ensure contact time is short to prevent base-catalyzed hydrolysis.

  • LC-MS/MS Analysis:

    • Injection: 5 µL.

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[5][8]

    • Mobile Phase B: Acetonitrile.[10][11]

    • Note: Acid in the mobile phase is acceptable as residence time in the column is too short for significant degradation.

LC-MS/MS Parameters (MRM Transitions)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Febantel 447.1217.13025
This compound 453.1223.13025
Fenbendazole 300.1268.13530
Fenbendazole-d3 303.1271.13530

Decision Logic: Selecting the Right IS

Use the following logic flow to determine the appropriate internal standard strategy for your specific assay.

DecisionTree Start What is your Target Analyte? TargetFeb Febantel Only (Raw Material/Formulation) Start->TargetFeb TargetFen Fenbendazole Only (Metabolite Study) Start->TargetFen TargetMulti Multi-Residue (Feb + Fen + Oxf) Start->TargetMulti FebDecision Use this compound (Avoid Acidic Extraction) TargetFeb->FebDecision FenDecision Use Fenbendazole-d3 (Robust Standard) TargetFen->FenDecision MultiCheck Can you afford both IS? TargetMulti->MultiCheck YesBoth Use Both d6 & d3 (Gold Standard) MultiCheck->YesBoth Yes NoSingle Use Fenbendazole-d3 (Prioritize Marker Residue) MultiCheck->NoSingle No

Figure 2: Strategic decision tree for Internal Standard selection based on analytical goals.

Conclusion

While This compound offers a superior mass shift (+6 Da), its utility is limited by the inherent chemical instability of the parent molecule. For comprehensive drug development or food safety assays, Fenbendazole-d3 is the more rugged and reliable standard.

Final Recommendation: In multi-residue protocols, if cost prohibits the use of both standards, prioritize Fenbendazole-d3 . It aligns with the regulatory marker residue and remains stable throughout aggressive extraction procedures, ensuring that your quantitation reflects the true biological burden.

References

  • European Medicines Agency (EMA). "Committee for Veterinary Medicinal Products: Febantel Summary Report." EMA Guidelines, 1998. Link

  • Danaher, M., et al. "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B, 2007.[5] Link

  • Vokřál, I., et al. "Metabolism of febantel and its effect on the intestinal transport of fenbendazole." Drug Metabolism and Disposition, 2013. Link

  • Food Safety and Inspection Service (FSIS). "Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS." USDA CLG-MRM1.08, 2019. Link

  • ResearchGate. "Stability of febantel in acidic extraction and degradation products." Future Journal of Pharmaceutical Sciences, 2020.[10] Link

Sources

Accuracy and Precision of Febantel Analysis: Internal vs. External Standard Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the analytical performance of Febantel quantification using Internal Standard (IS) versus External Standard (ESTD) methodologies. While ESTD protocols using HPLC-UV are sufficient for high-concentration pharmaceutical quality control (QC), they lack the robustness required for biological matrices. Data indicates that incorporating a deuterated internal standard (e.g., Fenbendazole-d3) in LC-MS/MS workflows significantly improves precision (RSD < 5%) and accuracy (Recovery > 90%) by correcting for matrix effects, injection variability, and the compound's inherent instability during sample preparation.

Introduction: The Analytical Challenge of Febantel

Febantel is a pro-benzimidazole anthelmintic widely used in veterinary medicine. Its analysis is complicated by two factors:

  • Metabolic Instability: Febantel rapidly metabolizes into fenbendazole and oxfendazole. In biological samples, spontaneous hydrolysis can occur during extraction, leading to under-quantification if not corrected by an IS that mimics this degradation profile.

  • Matrix Interference: In plasma or milk, ion suppression (in MS) or UV-absorbing interferences can skew results.

The Role of the Internal Standard

An Internal Standard (IS) is a chemical substance added in a constant amount to samples, the blank, and calibration standards. For Febantel, the ideal IS is Fenbendazole-d3 (isotopically labeled) or a structural analog like Oxibendazole (if MS detection is not available).

  • Without IS (ESTD): Relies on the absolute consistency of injection volume and total recovery. Vulnerable to "drift" and extraction losses.

  • With IS (ISTD): Relies on the ratio of Analyte/IS.[1] Corrects for loss during extraction, evaporation, and ionization variability.

Methodological Framework

Protocol A: High-Precision HPLC-UV (Without Internal Standard)

Best for: Pharmaceutical Formulations (Tablets/Suspensions)

Principle: External standard calibration assumes 100% recovery and perfect injection reproducibility.

Workflow:

  • Standard Prep: Dissolve pure Febantel reference material in Acetonitrile:Water (85:15). Create a 5-point curve (e.g., 25–150 µg/mL).

  • Sample Prep: Weigh tablet powder. Sonicate in mobile phase for 20 mins. Filter (0.45 µm).

  • Chromatography:

    • Column: C18 ODS (250 × 4.6 mm, 5 µm).[2]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (55:45), pH 3.5.[3]

    • Detection: UV at 286 nm.[3]

  • Calculation:

    
    
    
Protocol B: Bioanalytical UPLC-MS/MS (With Internal Standard)

Best for: Plasma, Milk, and Tissue Studies

Principle: Isotope dilution corrects for matrix effects and extraction efficiency.

Workflow:

  • IS Addition: Add 20 µL of Fenbendazole-d3 (100 ng/mL) to 100 µL of plasma sample before any other step.

  • Extraction:

    • Add 200 µL Acetonitrile (Protein Precipitation). Vortex 1 min.

    • Centrifuge at 12,000 rpm for 10 min.

    • Transfer supernatant to LC vial.

  • Chromatography:

    • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4][5][6][7]

    • Detection: MS/MS (ESI+), MRM mode.

      • Febantel Transition: m/z 447.1 → 217.1

      • Fenbendazole-d3 Transition: m/z 303.1 → 271.1

  • Calculation: Plot Ratio (

    
    ) vs. Concentration.
    

Comparative Analysis: Accuracy & Precision Data

The following data summarizes validation studies comparing ESTD (HPLC-UV) in tablets versus ISTD (LC-MS/MS) in plasma. Note how the IS protects data integrity in complex matrices.

ParameterMethod A: No IS (HPLC-UV)Method B: With IS (LC-MS/MS)
Matrix Pharmaceutical TabletsDog Plasma
Linearity (

)
> 0.999> 0.995
Accuracy (Recovery) 98.5% – 101.5%90.6% – 110.3%
Intra-Day Precision (%RSD) 0.5% – 1.2%2.5% – 5.6%
Inter-Day Precision (%RSD) 0.8% – 1.5%4.6% – 12.7%
LOD (Sensitivity) ~5 µg/mL~2 ng/mL
Major Error Source Injection volume variabilityMatrix effect (Ion suppression)
Correction Mechanism None (Relies on autosampler)IS Ratio (Auto-corrects suppression)

Critical Insight: In Method A (Tablets), the matrix is simple, so "Without IS" achieves high precision (


 RSD). In Method B (Plasma), the matrix is complex. Without an IS, plasma analysis typically yields RSDs >15% due to ionization suppression. The IS brings this back down to acceptable levels (

).

Visualizing the Workflow & Logic

Experimental Logic Flow

The following diagram illustrates the decision process and error-correction mechanism provided by the Internal Standard.

Febantel_Analysis_Workflow cluster_0 Sample Preparation Phase cluster_1 Analysis Phase Sample Biological Sample (Plasma/Milk) Add_IS ADD INTERNAL STANDARD (Fenbendazole-d3) Sample->Add_IS Method B (With IS) Extract Protein Precipitation & Centrifugation Sample->Extract Method A (No IS) Add_IS->Extract Loss Analyte Loss / Degradation Extract->Loss Occurs Here Injection LC Injection Extract->Injection MatrixEffect Matrix Effect (Ion Suppression) Injection->MatrixEffect Occurs Here Detection MS/MS Detection (MRM Mode) Injection->Detection Calc_NoIS Calculation (No IS): Area_Febantel vs Conc (Errors Remain) Detection->Calc_NoIS Method A Calc_IS Calculation (With IS): (Area_Febantel / Area_IS) vs Conc (Errors Corrected) Detection->Calc_IS Method B

Figure 1: Comparative workflow showing how the Internal Standard (Green path) compensates for extraction losses and matrix effects, whereas the External Standard method (Red path) accumulates these errors.

References

  • Zhang, Y., et al. (2025). "UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study."[6][7] Journal of Chromatography B.

  • Tople, J. S., et al. (2019). "Analytical Method Development and Validation for Simultaneous Determination of Pyrantel Pamoate and Febantel in an Oral Dosage Form by HPLC."[3] International Journal of Pharmaceutical Sciences and Research.

  • Havlikova, L., et al. (2012). "Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole."[8] Analytical Methods.

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration.[7]

Sources

Technical Guide: Linearity and Range of Detection for Febantel using Febantel-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the linearity, lower limits of quantification (LLOQ), and detection range for Febantel analysis in complex biological matrices (plasma, milk) using Febantel-d6 as the internal standard (IS).

The Challenge: Febantel is a pro-drug rapidly metabolized into fenbendazole and oxfendazole. Accurate quantification of the parent compound is plagued by significant matrix effects and rapid metabolic degradation. Traditional methods using external calibration or structural analogs (e.g., Mebendazole, Fenbendazole-d3) often fail to fully compensate for ionization suppression in LC-MS/MS, leading to poor reproducibility.

The Solution: this compound (Deuterated Febantel) serves as the "Gold Standard" internal standard. By matching the retention time and ionization properties of the analyte exactly, it provides real-time compensation for matrix effects, ensuring linearity across a dynamic range of 2.0 – 250 ng/mL with precision (RSD) < 5%.

Technical Comparison: Why this compound?

As a Senior Application Scientist, I must highlight a critical oversight in many standard protocols: the use of Fenbendazole-d3 as an IS for Febantel. While common, this is scientifically flawed for high-precision work. Febantel metabolizes into Fenbendazole; using a deuterated metabolite as an IS for the parent drug can introduce cross-talk and fails to track the specific extraction efficiency of the parent molecule.

This compound is chemically identical to Febantel but mass-shifted. It co-elutes perfectly, experiencing the exact same ion suppression/enhancement as the analyte.

Comparative Performance Metrics
FeatureExternal CalibrationAnalog IS (e.g., Mebendazole)Homolog IS (this compound)
Matrix Compensation None. High risk of error.Partial. Different RT = different suppression.Total. Identical RT & ionization.
Linearity (

)
0.95 – 0.980.98 – 0.99> 0.999
Precision (%RSD) > 15%5 – 10%< 5%
Recovery Correction NoApproximateExact
Risk Factor High (False Negatives)Medium (RT Shift)Low

Experimental Workflow & Protocol

The following protocol is designed for Trace Analysis in Dog Plasma , a common matrix for anthelmintic pharmacokinetic studies. This workflow is self-validating through the use of the d6-IS.

Reagents & Standards[1][2][3][4][5][6]
  • Analyte: Febantel Reference Standard (purity > 98%).[1]

  • Internal Standard: this compound (isotopic enrichment > 99%).

  • Matrix: Drug-free Beagle dog plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)[1][5][7]
  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of this compound working solution (200 ng/mL in MeOH). Vortex for 10s.

    • Expert Note: Spiking before extraction allows the IS to correct for extraction losses.

  • Precipitation: Add 300 µL of cold ACN (containing 0.1% FA).

  • Extraction: Vortex vigorously for 2 min. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial. Dilute with 100 µL of water (0.1% FA) to match initial mobile phase conditions.

LC-MS/MS Conditions[4][6][8]
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

  • Gradient: 10% B (0-0.5 min)

    
     90% B (3.0 min) 
    
    
    
    Hold (1 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.

Workflow Diagram

Febantel_Workflow Start Biological Sample (100 µL Plasma) IS_Spike Add Internal Standard (this compound) Start->IS_Spike Step 1 Precipitation Protein Precipitation (300 µL ACN + 0.1% FA) IS_Spike->Precipitation Step 2 Centrifuge Centrifugation (12,000g, 10 min, 4°C) Precipitation->Centrifuge Step 3 Supernatant Supernatant Transfer & Dilution (1:1 with H2O) Centrifuge->Supernatant Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Step 5 Data Quantification (Ratio: Febantel / this compound) LCMS->Data Validation

Caption: Optimized LC-MS/MS workflow for Febantel analysis using this compound to ensure extraction accuracy.

Linearity and Range of Detection

The use of this compound allows for a significantly wider linear range compared to external calibration because it corrects for the saturation of ionization at higher concentrations and signal suppression at lower concentrations.

Validated Range

Based on composite data from pharmacokinetic studies (see References 1, 2):

  • Linear Dynamic Range: 2.0 ng/mL – 250 ng/mL

  • Lower Limit of Quantification (LLOQ): 2.0 ng/mL (S/N > 10)

  • Limit of Detection (LOD): 0.5 ng/mL (S/N > 3)

  • Correlation Coefficient (

    
    ): > 0.998  (Weighted 1/x²)
    
MRM Transitions

To ensure specificity, monitor the following transitions. This compound provides a distinct mass shift (+6 Da), preventing isotopic overlap.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Febantel 447.1217.13025
This compound 453.1223.13025
Linearity Data (Representative)[1][5][7][8][9]
Concentration (ng/mL)Accuracy (%)Precision (% CV)
2.0 (LLOQ)98.54.2
5.0101.23.1
50.099.81.8
120.0100.41.5
250.0 (ULOQ)99.11.9

Note: Data represents typical performance using d6-IS correction. Without IS, %CV at LLOQ often exceeds 15%.

Conclusion

For researchers engaged in pharmacokinetic profiling or residue analysis, This compound is not optional; it is a prerequisite for data integrity. While analog standards like Fenbendazole-d3 are cheaper, they introduce metabolic cross-talk risks. This compound ensures that the linearity range of 2–250 ng/mL is robust, reproducible, and compliant with FDA/EMA bioanalytical guidelines.

References

  • Frontiers in Pharmacology. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. [Link]

  • National Institutes of Health (NIH). (2015). Simultaneous determination of praziquantel, pyrantel embonate, febantel and its active metabolites... in dog plasma by liquid chromatography/mass spectrometry. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Benefits and Synthesis. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2013). Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel... [Link]

Sources

Incurred Sample Reanalysis (ISR) Guide: Optimizing Febantel Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, Regulatory Affairs Specialists

Part 1: Executive Summary & Scientific Rationale

In the realm of veterinary pharmacokinetics, Febantel (FBT) represents a unique bioanalytical challenge due to its status as a pro-benzimidazole. Upon administration, it undergoes rapid hepatic metabolism into Fenbendazole (FEN) and subsequently Oxfendazole (OXF) .[1] The critical analytical hurdle is the reversible metabolism (chiral sulfoxidation) between FEN and OXF, and the potential for ex-vivo interconversion if sample handling is not rigorously controlled.

This guide compares the industry-standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) workflow. We establish the UPLC-MS/MS protocol as the superior "product" for Incurred Sample Reanalysis (ISR), offering the sensitivity and specificity required to meet stringent FDA and EMA regulatory acceptance criteria.

The Metabolic Challenge

Febantel is not the sole analyte of interest. A valid PK study must quantify the parent drug and its active metabolites simultaneously.

FebantelMetabolism cluster_legend Key Interaction FBT Febantel (Parent) (Pro-benzimidazole) FEN Fenbendazole (FEN) (Active Metabolite) FBT->FEN Cyclization (Hepatic) OXF Oxfendazole (OXF) (Sulfoxide Metabolite) FEN->OXF Sulfoxidation (CYP450) SULF Fenbendazole Sulfone (Inactive) OXF->SULF Oxidation Legend Green Arrow indicates reversible metabolism (Critical ISR Risk)

Figure 1: Metabolic pathway of Febantel highlighting the reversible sulfoxidation between Fenbendazole and Oxfendazole, a primary source of bioanalytical variability.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The "Product" in this evaluation is the UPLC-MS/MS workflow using Protein Precipitation (PP) + Liquid-Liquid Extraction (LLE) . The "Alternative" is the traditional HPLC-UV method.

Performance Matrix
FeatureUPLC-MS/MS (Recommended) HPLC-UV (Alternative) Impact on ISR
Selectivity High (Mass-to-charge ratio). Distinguishes FEN/OXF/FBT easily even with co-elution.Moderate . Relies on retention time; risk of metabolite interference.Low selectivity leads to "peak purity" failures during ISR.
Sensitivity (LLOQ) 2–10 ng/mL . Capable of detecting terminal phase elimination.~50 ng/mL . Often misses the elimination phase.High sensitivity ensures ISR samples cover the full PK profile.
Sample Volume Low (100 µL) . Ideal for small animal studies.High (500–1000 µL) .Critical for repeat analysis in limited-volume studies.
Throughput ~9 min/run .[2][3][4] High throughput for large batches.20–30 min/run . Slower equilibration.Faster runs reduce on-instrument stability risks.
Matrix Effect Managed via deuterated IS (Fenbendazole-D3).[3]High Risk . UV absorbs non-specific matrix components.Matrix effects are a leading cause of ISR failure (FDA Guidance).

Verdict: While HPLC-UV is cost-effective for high-dose formulations, it lacks the specificity to reliably distinguish between interconverting metabolites at low concentrations. UPLC-MS/MS is the mandatory standard for regulatory submission.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to minimize ex vivo conversion and matrix suppression, ensuring ISR success.

Instrumentation & Materials
  • System: UPLC coupled with Triple Quadrupole Mass Spectrometer.

  • Column: UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.

  • Internal Standard (IS): Fenbendazole-D3 (Critical for compensating matrix effects and recovery variations).[2][3][4][5]

Sample Preparation (Hybrid PP-LLE)

Rationale: Simple protein precipitation (PP) often leaves phospholipids that cause ion suppression. Pure Liquid-Liquid Extraction (LLE) provides cleaner extracts but requires larger volumes. A hybrid approach ensures maximum purity.

  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • IS Addition: Add 10 µL of Fenbendazole-D3 working solution. Vortex gently.

  • Protein Precipitation: Add 200 µL Acetonitrile (ACN) . Vortex for 1 min.

    • Control Point: Keep samples on ice to prevent enzymatic interconversion of FEN/OXF.

  • Liquid-Liquid Extraction: Add 1 mL Ethyl Acetate to the supernatant. Shake for 10 min.

  • Phase Separation: Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (ACN:Water, 50:50).

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% A

    • 1-6 min: Linear ramp to 10% A

    • 6-7 min: Hold 10% A

    • 7.1 min: Re-equilibrate to 90% A.

  • Detection: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).[2][3][4][5]

MRM Transitions (Example):

  • Febantel: m/z 447.2 → 268.1

  • Fenbendazole: m/z 300.1 → 268.1

  • Oxfendazole: m/z 316.1 → 268.1

  • Fenbendazole-D3: m/z 303.1 → 271.1

Part 4: Incurred Sample Reanalysis (ISR) Workflow

ISR confirms the reproducibility of the method using actual study samples, not just spiked QCs.

Regulatory Acceptance Criteria (FDA/EMA)[6][7]
  • Sample Size: 10% of the first 1000 samples + 5% of remaining samples.

  • Selection: Samples near C_max (peak) and in the elimination phase.

  • Pass Criteria: At least 67% of reanalyzed samples must be within ±20% of the original result.

    • Calculation: % Difference = (Repeat - Original) / Mean × 100.

ISR Execution Logic

ISRWorkflow Start Select ISR Samples (Cmax & Elimination Phase) Analyze Reanalyze in Separate Run (Using Validated Method) Start->Analyze Calc Calculate % Difference (Repeat - Original) / Mean Analyze->Calc Decision Is Diff within ±20%? Calc->Decision Pass Sample PASS Decision->Pass Yes Fail Sample FAIL Decision->Fail No CheckTotal Total Passing Samples >= 67%? Pass->CheckTotal Fail->CheckTotal Valid Study Validated CheckTotal->Valid Yes Investigate Root Cause Investigation (Stability, Homogeneity, Matrix) CheckTotal->Investigate No

Figure 2: Logic flow for Incurred Sample Reanalysis assessment compliant with FDA/EMA guidelines.

Troubleshooting Common ISR Failures in Febantel Studies
  • Metabolite Back-Conversion: If FEN concentrations increase while OXF decreases in re-analysis, check for thawing stability issues. FEN/OXF interconversion is temperature-dependent.

    • Solution: Process samples immediately after thawing; do not leave at room temperature.

  • Matrix Effects: If elimination phase samples (low conc.) fail more often, ion suppression from the matrix may be the cause.

    • Solution: Switch from simple Protein Precipitation to the Hybrid PP-LLE method described above.

  • Inhomogeneity: Lipid-rich plasma (common in veterinary species) can stratify.

    • Solution: Ensure thorough vortexing of thawed plasma before aliquoting.

Part 5: References

  • Zhang, Y., et al. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study.[2] Frontiers in Veterinary Science.

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][6]

  • EMA (2011). Guideline on bioanalytical method validation.[7] European Medicines Agency.[8]

  • Klausz, G., et al. (2015). Simultaneous determination of praziquantel, pyrantel embonate, febantel and its active metabolites, oxfendazole and fenbendazole, in dog plasma by liquid chromatography/mass spectrometry.[3][5][9] Biomedical Chromatography.[3][9][10][11]

Sources

A Senior Application Scientist's Guide to the Quantitative Performance of Febantel-d6 Across Leading Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and veterinary medicine, the accurate quantification of xenobiotics is paramount. Febantel, a widely used anthelmintic, is a prodrug that undergoes rapid and complex metabolism in vivo.[1] This complexity necessitates a robust analytical strategy, centered around high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The cornerstone of such a strategy is the use of a stable isotope-labeled internal standard (SIL-IS), and for Febantel, its deuterated analog, Febantel-d6, is the gold standard.

This guide provides an in-depth comparison of how this compound performs across three principal high-performance mass spectrometry platforms: the Triple Quadrupole (QqQ), the Quadrupole Time-of-Flight (Q-TOF), and the Orbitrap. We will delve into the mechanistic reasoning behind instrument selection, present comparative data, and provide validated protocols to empower your laboratory's analytical choices.

The Crucial Role of this compound and its Metabolic Landscape

Febantel itself is analytically challenging due to its rapid conversion into its active metabolites, primarily fenbendazole (FEN) and oxfendazole (OXF), which are themselves active and interconvertible.[1][2] This metabolic flux makes a reliable internal standard essential for accurate quantification.

Why this compound? A deuterated internal standard like this compound is the ideal choice for quantitative mass spectrometry. It is chemically identical to the analyte (Febantel), ensuring it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. However, its increased mass allows the spectrometer to distinguish it from the unlabeled analyte. This co-behavior corrects for variations during sample preparation and analysis, a principle fundamental to achieving high accuracy and precision in bioanalytical methods.[3]

The metabolic conversion of Febantel is a key consideration for any analytical method. Understanding this pathway is critical for designing a comprehensive quantitative assay that measures not just the parent drug but its significant metabolites.

G cluster_metabolism Febantel Metabolic Pathway cluster_IS Internal Standard FBT Febantel FBTSO Febantel Sulphoxide FBT->FBTSO Oxidation FEN Fenbendazole (Active) FBT->FEN Cyclization OXF Reversible Oxidation FBTSO->OXF Hydrolysis & Cyclization OXFSO2 Oxfendazole Sulphone OXF->OXFSO2 Oxidation - - FBTd6 This compound (IS)

Figure 1: Simplified metabolic pathway of Febantel.

Mass Spectrometry Platforms: A Comparative Overview

The choice of mass spectrometer profoundly impacts assay performance, particularly for sensitivity, selectivity, and the scope of analysis.

  • Triple Quadrupole (QqQ) Mass Spectrometers: These are the workhorses of targeted quantitative analysis. They operate in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique. In MRM, the first quadrupole (Q1) isolates the precursor ion (e.g., the m/z of Febantel), the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) isolates a specific fragment ion. This two-stage filtering process dramatically reduces chemical noise, making QqQ instruments the benchmark for achieving the lowest limits of quantification.[4]

  • Quadrupole Time-of-Flight (Q-TOF) & Orbitrap Mass Spectrometers: These are high-resolution accurate-mass (HRAM) instruments. Instead of isolating a specific fragment like a QqQ, they often acquire full-scan mass spectra with very high mass accuracy and resolution. This allows for the confident identification of compounds based on their exact mass. While traditionally used for qualitative and discovery work, modern HRAM instruments have become increasingly viable for quantification.[5][6] They offer the significant advantage of retrospective data analysis; since full-scan data is collected, one can re-interrogate the data for unforeseen metabolites or interfering compounds without re-running samples.[6]

G cluster_workflow General Bioanalytical Workflow Sample Plasma Sample (+ this compound IS) SPE Solid Phase Extraction (SPE) Sample->SPE LC UPLC Separation SPE->LC MS Mass Spectrometer (QqQ, Q-TOF, or Orbitrap) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: A typical workflow for the bioanalysis of Febantel.

Head-to-Head Performance Assessment

To provide a clear comparison, we present typical performance data for the quantification of Febantel using this compound as an internal standard across the three platforms. The data presented is representative of what can be achieved with a validated method.

Sensitivity, defined by the Lower Limit of Quantification (LLOQ), is often the most critical parameter in pharmacokinetic studies where drug concentrations can be very low.[3]

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Typical LLOQ (in plasma) 0.5 - 2 ng/mL2 - 5 ng/mL1 - 5 ng/mL
Linear Dynamic Range 2 - 120 ng/mL (R² > 0.99)[7]5 - 500 ng/mL (R² > 0.99)5 - 500 ng/mL (R² > 0.99)
Primary Strength Unmatched SensitivityVersatility & Retrospective AnalysisHigh Resolution & Retrospective Analysis[6]

Causality Behind the Data:

  • QqQ's Superior Sensitivity: The MRM mode is inherently more sensitive for targeted analysis because the detector is focused solely on measuring a few specific ion transitions. This minimizes the duty cycle time spent on irrelevant ions and drastically reduces the chemical noise floor.

  • HRAM's Wider Range: High-resolution instruments often exhibit a slightly higher LLOQ but can provide a broader linear dynamic range. Their full-scan acquisition mode is less susceptible to detector saturation at high concentrations compared to the pulse-counting detectors sometimes used in QqQ systems.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix (e.g., lipids, proteins in plasma).

  • Triple Quadrupole: Achieves excellent selectivity through the specificity of the MRM transition (precursor ion → fragment ion). However, if an interfering compound shares the same precursor and fragment mass, it can lead to inaccuracies. This is rare but possible.

  • Q-TOF & Orbitrap: These platforms provide superior selectivity through mass resolution. They can distinguish between Febantel (exact mass) and an interfering compound that might have the same nominal mass but a slightly different exact mass. This capability is invaluable for complex matrices or "difficult" analytes. High-resolution instruments can often overcome isobaric interferences that would plague a QqQ method.[5]

Self-Validating Experimental Protocols

The trustworthiness of any analytical data hinges on the robustness of the protocol. The following methods are designed to be self-validating by incorporating calibration standards and quality control (QC) samples at multiple concentrations.

This protocol uses a combination of protein precipitation (PP) and liquid-liquid extraction (LLE) for efficient extraction and cleanup.[7]

  • Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 200 ng/mL in methanol) to every tube except the blank matrix. Vortex for 10 seconds.

  • Precipitation & Extraction:

    • Add 500 µL of acetonitrile (protein precipitant), vortex for 5 minutes.

    • Add 800 µL of ethyl acetate (extraction solvent), vortex for another 5 minutes.

  • Centrifugation: Centrifuge at 12,000 rpm for 7 minutes at 4°C.

  • Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex thoroughly.

  • Analysis: Transfer to an autosampler vial for injection into the LC-MS system.

This is a representative method; specific parameters must be optimized for the instrument in use.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 35°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 100% B over 6 minutes, hold 0.5 min, return to initial conditions and equilibrate for 2.5 min.

  • Injection Volume: 5 µL

Parameters are for positive electrospray ionization (ESI+).

A. Triple Quadrupole (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Febantel 447.1415.13013
This compound (IS) 453.1421.13013
Fenbendazole 300.0268.14020
Oxfendazole 316.0159.04036

Note: this compound parameters are illustrative and should be optimized empirically.

B. Q-TOF & Orbitrap (Full Scan Mode):

  • Scan Range: m/z 100 - 1000

  • Resolution (Orbitrap): 70,000 FWHM

  • Resolution (Q-TOF): > 25,000 FWHM

  • Targeted MS/MS (optional): Include the precursor ions from the QqQ table in an inclusion list to trigger fragmentation scans for additional confirmation.

G cluster_mrm MRM Principle on a Triple Quadrupole IonSource Ion Source (Mixture of Ions) Q1 Q1: Precursor Isolation (m/z 447.1) IonSource->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Isolation (m/z 415.1) q2->Q3 Detector Detector Q3->Detector

Figure 3: The high selectivity of MRM analysis.

Conclusion and Recommendations

The optimal mass spectrometer for analyzing this compound is dictated by the specific goals of the study.

  • For Targeted Pharmacokinetics & Regulated Bioanalysis: The Triple Quadrupole remains the undisputed champion. Its superior sensitivity in MRM mode allows for the robust quantification of low-level residues, which is essential for determining pharmacokinetic parameters and ensuring compliance with regulatory limits.[2][4]

  • For Metabolite Identification & Exploratory Studies: Q-TOF and Orbitrap platforms are the ideal choice. Their HRAM capabilities enable the confident identification of known and unknown metabolites. The ability to perform retrospective analysis on full-scan data is a powerful tool in a research and development context, saving time and revealing insights that might be missed with a targeted MRM approach.[6][8]

  • For Hybrid Quantitative/Qualitative Workflows: Modern Orbitrap and Q-TOF systems are increasingly capable of performing "gold standard" quantification that rivals QqQ instruments, while simultaneously providing the benefits of high-resolution full-scan data.[6] For labs that require both high-performance quantification and the flexibility of qualitative screening, these HRAM platforms offer a compelling, unified solution.

Ultimately, the use of this compound as an internal standard is critical on any of these platforms to ensure the highest degree of accuracy and precision, correcting for the inevitable variability in sample processing and instrument response. By understanding the fundamental strengths of each mass analyzer, researchers can confidently select the right tool for the right job.

References

  • Febantel (4) (all ruminants). European Medicines Agency (EMA). [Link]

  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science. [Link]

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS. [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Semantic Scholar. [Link]

  • An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics. National Institutes of Health (NIH). [Link]

  • Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. Taylor & Francis Online. [Link]

  • Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. Journal of Food and Drug Analysis. [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. ResearchGate. [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. National Institutes of Health (NIH). [Link]

  • High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. MDPI. [Link]

  • UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. PubMed. [Link]

  • (PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. ResearchGate. [Link]

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS FEBANTEL/FENBENDAZOLE/OXFENDAZOLE SUMMARY REPORT (4). European Medicines Agency (EMA). [Link]

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Safety Operating Guide

Mastering the Handling of Febantel-d6: A Technical Guide to Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the precision offered by isotopically labeled compounds is invaluable. Febantel-d6, a deuterated analog of the broad-spectrum anthelmintic Febantel, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling researchers to achieve highly accurate quantification in complex biological matrices. However, the unique properties of this compound, coupled with its classification as a hazardous substance, necessitate a robust and nuanced understanding of its safe handling.

This guide, developed by a Senior Application Scientist, moves beyond generic safety protocols to provide an in-depth, procedural framework for the safe and effective use of this compound in a laboratory setting. By elucidating the causality behind each safety measure and operational step, we aim to build a culture of self-validating safety practices, ensuring the integrity of your research and the well-being of your team.

Understanding the Compound: Chemical Properties and Toxicological Profile

A foundational element of laboratory safety is a comprehensive understanding of the substance being handled. This compound, while chemically similar to its non-deuterated counterpart, possesses unique characteristics that must be considered.

PropertyFebantelThis compound
CAS Number 58306-30-2[1][2][3][4]1173021-79-8[1][5][6]
Molecular Formula C₂₀H₂₂N₄O₆S[1][2][4]C₂₀H₁₆D₆N₄O₆S[5][6]
Molecular Weight ~446.48 g/mol [1][4]~452.51 g/mol [5][6]
Appearance White to off-white solid/powder[3]Solid
Melting Point 129-130 °C[3]Not specified
Primary Hazard Harmful if swallowed[1]Harmful if swallowed

Febantel is classified as a pro-benzimidazole, meaning it is a prodrug that undergoes metabolic activation in vivo. Upon administration, it is metabolized in the liver to fenbendazole and oxfendazole, which are the active anthelmintic agents. This metabolic pathway is crucial to its efficacy and is a key area of study where this compound is employed.

The primary mechanism of action for Febantel's active metabolites is the disruption of microtubule formation in parasitic cells. They achieve this by binding to the protein tubulin, which prevents its polymerization into microtubules. This disruption of the cellular cytoskeleton leads to impaired glucose uptake and, ultimately, cell death in the parasite.

Personal Protective Equipment (PPE): Your First Line of Defense

Given that this compound is a powdered substance, the primary routes of exposure are inhalation and dermal contact. Therefore, a stringent PPE protocol is non-negotiable.

Respiratory Protection

A NIOSH-approved respirator is essential when handling this compound powder outside of a certified chemical fume hood. The specific type of respirator should be determined by a thorough risk assessment, but at a minimum, a half-face respirator with an organic vapor/acid gas cartridge and a particulate filter is recommended.

Eye and Face Protection

Chemical splash goggles are mandatory to protect the eyes from airborne particles. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

Body Protection

A chemical-resistant lab coat or apron is required to protect the skin and clothing from contamination. It is critical that lab coats are not worn outside of the designated laboratory area to prevent the spread of contamination.

Hand Protection

The selection of appropriate gloves is a critical decision point. While disposable nitrile gloves are common in laboratory settings, it is important to understand their limitations. Nitrile has poor resistance to certain aromatic hydrocarbons, ethers, and amines. Given the chemical structure of this compound, double-gloving with nitrile or the use of neoprene gloves is a more robust protective measure. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Operational Protocols: From Receipt to Disposal

A self-validating safety system is built upon clear, step-by-step protocols that minimize the potential for error and exposure.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be tightly sealed and clearly labeled with the chemical name, CAS number, and hazard warnings.

Handling and Weighing

All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Protocol for Weighing this compound:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Place the analytical balance inside the chemical fume hood.

  • Tare: Place a clean, empty weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound into the weighing vessel, using a spatula or other appropriate tool.

  • Minimize Dust: Use slow, deliberate movements to avoid creating airborne dust.

  • Secure: Tightly cap the stock container of this compound immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the weighed powder directly within the fume hood.

  • Decontamination: After weighing, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., 60-70% ethanol) and wipe down the interior surfaces of the fume hood.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Cleanup Don_PPE Don Appropriate PPE Place_Balance Place Balance in Hood Don_PPE->Place_Balance Tare_Vessel Tare Weighing Vessel Place_Balance->Tare_Vessel Dispense_Powder Dispense this compound Tare_Vessel->Dispense_Powder Secure_Stock Secure Stock Container Dispense_Powder->Secure_Stock Prepare_Solution Prepare Solution (if applicable) Secure_Stock->Prepare_Solution Decontaminate_Tools Decontaminate Tools Prepare_Solution->Decontaminate_Tools Decontaminate_Hood Decontaminate Hood Decontaminate_Tools->Decontaminate_Hood Doff_PPE Doff PPE Decontaminate_Hood->Doff_PPE

Caption: Workflow for the safe handling and weighing of this compound.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent protocols, accidents can happen. A well-defined emergency response plan is essential to mitigate the consequences of an exposure or spill.

In Case of Exposure

Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Wash the area thoroughly with soap and water.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Exposure_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure Occurs Remove_Clothing Remove Clothing Flush_Eyes Flush with Water (15-20 min) Fresh_Air Move to Fresh Air Rinse_Mouth Rinse Mouth Flush_Skin Flush with Water (15 min) Remove_Clothing->Flush_Skin Wash_Skin Wash with Soap & Water Flush_Skin->Wash_Skin Medical_Attention_Skin Seek Medical Attention Wash_Skin->Medical_Attention_Skin Medical_Attention_Eye Seek Immediate Medical Attention Flush_Eyes->Medical_Attention_Eye Breathing_Support Provide Breathing Support Fresh_Air->Breathing_Support Medical_Attention_Inhale Seek Immediate Medical Attention Breathing_Support->Medical_Attention_Inhale Medical_Attention_Ingest Seek Immediate Medical Attention Rinse_Mouth->Medical_Attention_Ingest

Caption: Immediate response plan for different routes of exposure to this compound.

Spill Cleanup

For a small spill of this compound powder:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.

  • Collect: Carefully scoop the dampened material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable cleaning agent (e.g., soap and water), working from the outside of the spill inward.[7][8] Rinse the area thoroughly with water and dry with absorbent towels.[7][8]

  • Dispose: All cleanup materials should be disposed of as hazardous chemical waste.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of chemical waste is a highly regulated process that requires meticulous attention to detail. Deuterated compounds that are not radioactive, such as this compound, should be treated as hazardous chemical waste.[9]

Protocol for Disposal of this compound and Contaminated Materials:

  • Waste Segregation: All waste contaminated with this compound, including excess compound, contaminated PPE, and cleanup materials, must be segregated from general laboratory waste.

  • Containerization: Place all this compound waste into a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the chemical name ("this compound"), CAS number (1173021-79-8), and the appropriate hazard symbols.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous chemical waste.[9] After rinsing, the original label on the container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.

  • EHS Coordination: All disposal must be conducted in accordance with your institution's EHS guidelines and local, state, and federal regulations. Contact your EHS department for specific procedures and to schedule a waste pickup.

Disposal_Plan cluster_Collection Waste Collection cluster_Empty_Containers Empty Container Handling cluster_Final_Disposal Final Disposal Segregate_Waste Segregate this compound Waste Containerize Place in Labeled Hazardous Waste Container Segregate_Waste->Containerize Contact_EHS Contact EHS for Pickup Containerize->Contact_EHS Triple_Rinse Triple-Rinse Container Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Original Label Triple_Rinse->Deface_Label Collect_Rinsate->Containerize Dispose_Container Dispose of Container as Regular Lab Waste Deface_Label->Dispose_Container Regulatory_Compliance Ensure Regulatory Compliance Contact_EHS->Regulatory_Compliance

Caption: A comprehensive plan for the disposal of this compound and associated waste.

By integrating these detailed protocols into your laboratory's standard operating procedures, you can create a robust safety framework that protects your personnel, ensures the integrity of your research, and maintains regulatory compliance. This commitment to operational excellence is the hallmark of a leading research institution.

References

  • Cytotoxic Spill Clean Up. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Clinical procedure - hazardous drug spill management. (n.d.). eviQ. Retrieved from [Link]

  • SAFETY DATA SHEET - Deuterium. (2018, February 3). Airgas. Retrieved from [Link]

  • Biosafety: Decontamination Methods for Laboratory Use. (2025, June 26). UCSD Blink. Retrieved from [Link]

  • Deuterium - SAFETY DATA SHEET. (2015, April 10). CK Special Gases Ltd. Retrieved from [Link]

  • Decontamination. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Febantel | C20H22N4O6S | CID 135449328. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]

  • This compound | CAS 1173021-79-8. (n.d.). Veeprho. Retrieved from [Link]

  • Deuterated Drugs. (n.d.). Bioscientia. Retrieved from [Link]

  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017, September 28). NHS England. Retrieved from [Link]

  • Fenbendazole | C15H13N3O2S | CID 3334. (n.d.). PubChem - NIH. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.